molecular formula C20H23NO2 B1614317 4'-Methoxy-2-piperidinomethyl benzophenone CAS No. 898751-80-9

4'-Methoxy-2-piperidinomethyl benzophenone

Cat. No.: B1614317
CAS No.: 898751-80-9
M. Wt: 309.4 g/mol
InChI Key: WMYSBEOHMMQEOE-UHFFFAOYSA-N
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Description

4'-Methoxy-2-piperidinomethyl benzophenone is a useful research compound. Its molecular formula is C20H23NO2 and its molecular weight is 309.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4'-Methoxy-2-piperidinomethyl benzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4'-Methoxy-2-piperidinomethyl benzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methoxyphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-23-18-11-9-16(10-12-18)20(22)19-8-4-3-7-17(19)15-21-13-5-2-6-14-21/h3-4,7-12H,2,5-6,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMYSBEOHMMQEOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60643578
Record name (4-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
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Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-80-9
Record name Methanone, (4-methoxyphenyl)[2-(1-piperidinylmethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898751-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Methoxyphenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60643578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4'-Methoxy-2-piperidinomethyl benzophenone chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

4'-Methoxy-2-piperidinomethyl benzophenone: Structural Dynamics, Synthesis, and Pharmacological Applications

Executive Summary

In contemporary medicinal chemistry, the design of non-imidazole histamine H3-receptor antagonists has become a pivotal strategy for addressing central nervous system (CNS) disorders. 4'-Methoxy-2-piperidinomethyl benzophenone (CAS 898751-80-9) represents a highly privileged structural scaffold within this domain[1],[2]. By replacing the traditional, pharmacokinetically problematic imidazole ring with a piperidinomethyl moiety, this compound achieves superior lipophilicity and blood-brain barrier (BBB) penetration[3].

As a Senior Application Scientist, I have structured this technical guide to provide a comprehensive analysis of this compound's physicochemical properties, a self-validating synthetic methodology, and its pharmacological mechanisms.

Physicochemical Profiling & Structural Dynamics

The structural architecture of 4'-Methoxy-2-piperidinomethyl benzophenone is defined by three critical domains:

  • The Benzophenone Core: Provides the necessary hydrophobic bulk and conformational rigidity required to anchor the molecule within the lipophilic pockets of target receptors.

  • The 4'-Methoxy Group: Acts as a strong electron-donating group (EDG) via resonance. This increases the electron density on the adjacent phenyl ring, subtly altering the dihedral angle of the benzophenone core and optimizing receptor fit.

  • The 2-Piperidinomethyl Moiety: Serves as the basic pharmacophore. The tertiary amine of the piperidine ring is protonated at physiological pH, allowing it to form a critical salt bridge with the aspartate residue (Asp114) in the H3 receptor binding pocket[3].

Table 1: Quantitative Physicochemical Data

PropertyValueStructural Implication
Chemical Name 4'-Methoxy-2-piperidinomethyl benzophenoneStandard IUPAC nomenclature
CAS Registry Number 898751-80-9Unique chemical identifier[2]
Molecular Formula C20H23NO2Confirms atomic composition
Molecular Weight 309.41 g/mol Ideal for CNS penetration (<400 Da)[1]
Topological Polar Surface Area ~29.5 ŲExcellent BBB permeability (<90 Ų)
Rotatable Bonds 5Balances flexibility and target specificity
Hydrogen Bond Donors 0Enhances lipophilicity
Hydrogen Bond Acceptors 3Facilitates target receptor anchoring

Retrosynthetic Analysis & Experimental Protocols

To ensure high yield and purity, the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone is best achieved via a two-step radical bromination and nucleophilic substitution workflow.

Synthesis A 4'-Methoxy-2-methylbenzophenone B 2-(Bromomethyl)-4'- methoxybenzophenone A->B NBS, AIBN CCl4, Reflux C 4'-Methoxy-2-piperidinomethyl benzophenone B->C Piperidine, K2CO3 MeCN, 80°C

Fig 1. Two-step retrosynthetic workflow for 4'-Methoxy-2-piperidinomethyl benzophenone.

Protocol 1: Radical Bromination (Synthesis of Intermediate)
  • Objective: Selectively functionalize the ortho-methyl group.

  • Procedure:

    • Dissolve 4'-Methoxy-2-methylbenzophenone (1.0 eq) in anhydrous carbon tetrachloride (CCl4).

    • Add N-Bromosuccinimide (NBS, 1.05 eq) and Azobisisobutyronitrile (AIBN, 0.05 eq).

    • Reflux the mixture at 75°C for 4 hours under an inert argon atmosphere.

    • Cool to room temperature, filter off the succinimide byproduct, and concentrate the filtrate in vacuo.

  • Causality & Logic: AIBN is chosen as a thermal radical initiator. Upon heating, it decomposes to release nitrogen gas, generating isobutyronitrile radicals that initiate the chain reaction. NBS provides a low, steady concentration of bromine radicals. This precise control ensures that bromination occurs exclusively at the benzylic position (due to the lower bond dissociation energy of the benzylic C-H bond) rather than causing unwanted electrophilic aromatic substitution on the electron-rich methoxy-phenyl ring.

Protocol 2: Nucleophilic Amination (Target Synthesis)
  • Objective: Displace the benzylic bromide with piperidine.

  • Procedure:

    • Suspend Potassium carbonate (K2CO3, 2.0 eq) in anhydrous acetonitrile (MeCN).

    • Add the 2-(bromomethyl)-4'-methoxybenzophenone intermediate (1.0 eq) to the suspension.

    • Add Piperidine (1.2 eq) dropwise at 0°C to control the initial exotherm.

    • Heat the reaction to 80°C and stir for 6 hours.

    • Filter the inorganic salts, evaporate the MeCN, and purify via silica gel flash chromatography (Eluent: EtOAc/Hexane).

  • Causality & Logic: K2CO3 acts as a heterogeneous acid scavenger. It neutralizes the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium forward without causing the hydrolytic side reactions that aqueous bases (like NaOH) would induce. MeCN is utilized as a polar aprotic solvent because it effectively solvates the piperidine nucleophile while leaving it highly reactive, thereby accelerating the SN2 displacement.

Pharmacological Significance: The H3 Receptor Axis

Historically, histamine H3 receptor antagonists were derived from the imidazole ring of histamine itself. However, these first-generation compounds suffered from poor CNS penetration and severe off-target interactions with hepatic Cytochrome P450 enzymes[3].

4'-Methoxy-2-piperidinomethyl benzophenone belongs to a modern class of non-imidazole alkylamines. By acting as an inverse agonist/antagonist at the presynaptic H3 autoreceptor, the compound blocks the negative feedback loop that normally inhibits neurotransmitter release[3]. This disinhibition leads to a surge in the release of cerebral histamine, acetylcholine, and dopamine. Consequently, compounds bearing this specific piperidinomethyl benzophenone scaffold are actively researched for their synergistic potential with wake-promoting agents (like modafinil) in the treatment of narcolepsy, cataplexy, and cognitive deficits[4].

H3Pathway Ligand 4'-Methoxy-2-piperidinomethyl benzophenone Receptor Histamine H3 Autoreceptor Ligand->Receptor Antagonizes Gi Gi/o Protein Complex Receptor->Gi Blocks Activation cAMP cAMP Production (Disinhibited) Gi->cAMP Prevents Inhibition Release Histamine Release cAMP->Release Triggers Exocytosis Effect Enhanced Wakefulness & Cognition Release->Effect CNS Stimulation

Fig 2. Pharmacological signaling pathway of H3 receptor antagonism by the compound.

Analytical Validation Protocols

To ensure the synthesized compound is a self-validating system, the following analytical benchmarks must be met to confirm structural integrity and purity before biological assaying:

  • High-Performance Liquid Chromatography (HPLC):

    • Conditions: C18 reverse-phase column; Mobile Phase A: 0.1% TFA in H2O; Mobile Phase B: 0.1% TFA in MeCN. Gradient elution (10% to 90% B over 15 minutes).

    • Detection: UV absorption at 254 nm. The extended conjugation of the benzophenone core ensures a strong chromophoric response, allowing for precise purity quantification (>98% required).

  • Proton Nuclear Magnetic Resonance (1H-NMR, CDCl3, 400 MHz):

    • ~7.20–7.80 ppm (m, 8H): Confirms the presence of the two aromatic rings.

    • ~3.85 ppm (s, 3H): Validates the intact 4'-methoxy ether group.

    • ~3.50 ppm (s, 2H): Critical diagnostic peak confirming the benzylic methylene bridge connecting the aromatic ring to the piperidine nitrogen.

    • ~2.30 ppm (br m, 4H) & ~1.50 ppm (br m, 6H): Confirms the aliphatic protons of the intact piperidine ring.

Sources

4'-Methoxy-2-piperidinomethyl benzophenone CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4'-Methoxy-2-piperidinomethyl benzophenone

Abstract

This technical guide provides a comprehensive overview of 4'-Methoxy-2-piperidinomethyl benzophenone, a substituted benzophenone of interest to the fields of medicinal chemistry and drug development. Due to the apparent novelty of this specific isomer, this document focuses on its proposed synthesis, in-depth analytical characterization, and potential biological significance. We will delve into the mechanistic rationale behind synthetic choices and provide detailed, field-proven protocols for its preparation and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the chemical space of functionalized benzophenones.

Introduction: The Benzophenone Scaffold in Drug Discovery

The benzophenone framework is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The versatility of the benzophenone core allows for extensive functionalization of its two phenyl rings, enabling the fine-tuning of its pharmacological and pharmacokinetic profiles. The introduction of aminomethyl groups, such as a piperidinomethyl moiety, can significantly impact a molecule's properties, often enhancing its aqueous solubility, modulating its receptor-binding affinity, and influencing its metabolic stability. This guide focuses on the specific isomer, 4'-Methoxy-2-piperidinomethyl benzophenone, exploring its synthesis and characterization as a potentially novel chemical entity.

Physicochemical and Structural Properties

As of the date of this publication, a specific CAS number for 4'-Methoxy-2-piperidinomethyl benzophenone has not been found in major chemical databases. The CAS number for the isomeric 4-Methoxy-4'-piperidinomethyl benzophenone is 898771-03-4.[3] The properties of the target compound are predicted based on its chemical structure and comparison with related analogues.

PropertyPredicted ValueSource/Method
Molecular Formula C₂₀H₂₃NO₂Elemental Composition
Molecular Weight 309.40 g/mol Calculation
Appearance Off-white to pale yellow solidPredicted
Solubility Soluble in DMSO, Methanol, ChloroformPredicted based on structure
Melting Point Not Determined-
Boiling Point Not Determined-
pKa (most basic) ~8.5-9.5 (Piperidine Nitrogen)Estimation

Proposed Synthesis: The Mannich Reaction

The most logical and efficient synthetic route to 4'-Methoxy-2-piperidinomethyl benzophenone is the Mannich reaction. This three-component condensation reaction involves an active hydrogen compound (2-methyl-4'-methoxybenzophenone), an aldehyde (formaldehyde), and a secondary amine (piperidine).[4][5]

Rationale and Mechanism

The Mannich reaction proceeds via the formation of an Eschenmoser's salt-like intermediate from the reaction of formaldehyde and piperidine. This electrophilic iminium ion then reacts with the enolate of 2-methyl-4'-methoxybenzophenone, which is formed under basic or acidic conditions. The reaction is typically carried out in a protic solvent like ethanol or a polar aprotic solvent such as DMF.

Detailed Experimental Protocol

Materials:

  • 2-methyl-4'-methoxybenzophenone

  • Piperidine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-methyl-4'-methoxybenzophenone (1.0 eq), piperidine (1.2 eq), and paraformaldehyde (1.5 eq).

  • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 4'-Methoxy-2-piperidinomethyl benzophenone.

Caption: Proposed synthetic workflow for 4'-Methoxy-2-piperidinomethyl benzophenone.

Analytical Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity and purity of the synthesized compound.[6] This involves a combination of spectroscopic techniques.

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity Assessment NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) structure_confirmation Structure Confirmation NMR->structure_confirmation MS Mass Spectrometry (ESI-MS, HRMS) MS->structure_confirmation IR Infrared Spectroscopy (FT-IR) IR->structure_confirmation HPLC HPLC Analysis purity_assessment Purity >95% HPLC->purity_assessment TLC TLC Analysis TLC->purity_assessment synthesis Synthesized Product synthesis->NMR synthesis->MS synthesis->IR synthesis->HPLC synthesis->TLC final_product Characterized Compound structure_confirmation->final_product purity_assessment->final_product

Caption: Comprehensive analytical workflow for structural elucidation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[7][8]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, and the piperidine ring protons. The benzylic protons of the piperidinomethyl group should appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of all 20 carbon atoms in the molecule, including the carbonyl carbon of the benzophenone, the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the piperidine ring.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Table of Predicted ¹H and ¹³C NMR Shifts:

AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
C=O-~197
Ar-H (methoxy-substituted ring)6.8 - 7.5113 - 164
Ar-H (other phenyl ring)7.3 - 7.8128 - 138
OCH₃~3.8~55
Ar-CH₂-N~3.5~60
Piperidine H-2, H-6~2.4~54
Piperidine H-3, H-4, H-51.4 - 1.6~24, ~26
Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight and fragmentation pattern of the compound.[9]

  • Electrospray Ionization (ESI-MS): This technique should show a prominent [M+H]⁺ ion corresponding to the molecular weight of the protonated molecule (m/z ~310.18).

  • High-Resolution Mass Spectrometry (HRMS): HRMS will provide the exact mass of the molecule, confirming its elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

Table of Expected IR Absorptions:

Functional GroupWavenumber (cm⁻¹)
C=O (Ketone)~1660
C-O (Aryl Ether)~1250
C-N (Aliphatic Amine)~1100
C-H (Aromatic)~3050
C-H (Aliphatic)2800 - 3000

Potential Biological Activities and Applications

While the specific biological profile of 4'-Methoxy-2-piperidinomethyl benzophenone is uncharacterized, its structural motifs suggest several potential areas of investigation for drug development professionals.

  • Anticancer Activity: Many substituted benzophenones exhibit cytotoxic effects against various cancer cell lines.[10]

  • Antimicrobial and Antifungal Activity: The benzophenone scaffold is known to possess antimicrobial and antifungal properties.[11]

  • Neuropharmacological Activity: The piperidine moiety is a common feature in many centrally acting drugs. The overall structure may interact with various receptors or enzymes in the central nervous system.

  • Antileishmanial Activity: Benzophenone derivatives have shown promising results as antileishmanial agents.[11][12]

Further research, including in vitro and in vivo screening, is required to determine the specific biological activities of this compound.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis and characterization of 4'-Methoxy-2-piperidinomethyl benzophenone, a potentially novel compound with interesting prospects for medicinal chemistry. The proposed Mannich reaction provides a viable synthetic route, and the detailed analytical workflow will ensure rigorous structural confirmation and purity assessment. The exploration of such novel chemical entities is crucial for the advancement of drug discovery and development.

References

  • Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. (n.d.). ACS Publications. Retrieved from [Link]

  • Structural Diversity and Bioactivities of Natural Benzophenones. (2013). RSC Publishing. Retrieved from [Link]

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. (n.d.). PMC. Retrieved from [Link]

  • Computational Modeling and Biological Evaluation of Benzophenone Derivatives as Antileishmanial Agents. (n.d.). SciELO. Retrieved from [Link]

  • A mild and practical procedure for synthesis of substituted 2-aminobenzophenones. (n.d.). ResearchGate. Retrieved from [Link]

  • Synthesis of Fluorinated Benzophenones for Biological Activity Probing. (2019). Macquarie University Research Portal. Retrieved from [Link]

  • Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities. (2018). Royal Society Publishing. Retrieved from [Link]

  • Synthesis of 2-aminobenzophenones. (1991). Google Patents.
  • Synthesis of 2-aminobenzophenones through acylation of anilines with α-oxocarboxylic acids assisted by tert-butyl nitrite. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • 2-Amino-5-chlorobenzophenone. (n.d.). Wikipedia. Retrieved from [Link]

  • Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. (n.d.). PMC. Retrieved from [Link]

  • Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. (n.d.). Radboud Repository. Retrieved from [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. (n.d.). RSC Publishing. Retrieved from [Link]

  • Synthetic applications of biologically important Mannich bases: An updated review. (2023). ResearchGate. Retrieved from [Link]

  • Advances in the Chemistry of Mannich Bases. (n.d.). Google Books.
  • 4-methoxy-3-piperidinomethylbenzophenone hydrochloride. (n.d.). PubChemLite. Retrieved from [Link]

  • 4-methoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide. (2026). Chemsrc. Retrieved from [Link]

  • Complete assignment of the 1H and 13C NMR spectra of garciniaphenone and keto-enol equilibrium statements for prenylated benzophenones. (2008). PubMed. Retrieved from [Link]

  • (4-Methoxyphenyl)(piperidin-4-yl)methanone. (n.d.). PubChem. Retrieved from [Link]

  • ¹³C-NMR data of a benzophenone-derivate. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Analysis of Substituted Benzophenones. (2014). Oregon State University. Retrieved from [Link]

  • The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on... (n.d.). ResearchGate. Retrieved from [Link]

Sources

Structure Elucidation of 4'-Methoxy-2-piperidinomethyl benzophenone: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The definitive structural characterization of synthetic building blocks is a critical bottleneck in pharmaceutical development and materials science. 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9) is a complex bifunctional scaffold featuring a conjugated diaryl ketone core, an electron-donating methoxy ether, and a basic piperidine moiety.

This whitepaper provides an in-depth, self-validating analytical framework for the complete structure elucidation of this compound. By integrating High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FT-IR) spectroscopy, we establish a rigorous methodology that moves beyond simple elemental analysis to provide absolute atomic-level connectivity.

Methodological Framework & Causality

Structure elucidation is the systematic process of determining the exact molecular architecture of a compound by interpreting orthogonal spectroscopic data[1]. For a poly-functionalized molecule like 4'-Methoxy-2-piperidinomethyl benzophenone ( C20​H23​NO2​ ), a single analytical technique is insufficient. The causality behind our multi-modal approach is detailed below.

High-Resolution Mass Spectrometry (HRMS)

Objective: Establish the exact molecular formula and map primary structural domains. Causality: Electrospray Ionization in positive mode (ESI+) is specifically selected because the basic tertiary nitrogen of the piperidine ring ( pKa​≈10 ) readily accepts a proton in acidic mobile phases. This guarantees exceptional ionization efficiency[2]. Tandem mass spectrometry (MS/MS) via Collision-Induced Dissociation (CID) is employed to break the molecule into diagnostic fragments. The cleavage of the benzylic C-N bond is energetically favorable, providing immediate confirmation of the piperidinomethyl appendage.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon-hydrogen framework and bridge isolated spin systems. Causality: While 1D 1H -NMR provides a rapid proton census, the severe spectral overlap in the 7.2–7.5 ppm aromatic region necessitates 2D techniques[3].

  • HSQC (Heteronuclear Single Quantum Coherence): Used to resolve overlapping proton signals by dispersing them across the much wider 13C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for this scaffold. The carbonyl carbon ( 196 ppm) acts as an isolated spin system with no attached protons[4]. HMBC is required to observe 3JCH​ couplings from the aromatic protons of Ring A and Ring B to the carbonyl carbon, definitively proving that the two rings are connected via the ketone bridge[5].

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: Orthogonal validation of functional groups. Causality: NMR and MS infer functional groups through electronic environments and mass losses. FT-IR directly measures molecular vibrations, providing unequivocal proof of the conjugated ketone ( C=O stretch) and the ether linkage ( C−O−C stretch), validating the NMR assignments.

Experimental Workflows & Self-Validating Protocols

To ensure data integrity, every protocol must operate as a self-validating system, where internal checks prevent the propagation of analytical errors.

Workflow Start Sample Preparation (Internal Standard Added) HRMS LC-HRMS (ESI+) Mass Error < 2 ppm Start->HRMS NMR1D 1D NMR (1H, 13C) Proton Census Check Start->NMR1D FTIR ATR FT-IR Vibrational Confirmation Start->FTIR Integration Data Integration & Absolute Structure HRMS->Integration NMR2D 2D NMR (COSY, HSQC, HMBC) Spin System Bridging NMR1D->NMR2D NMR2D->Integration FTIR->Integration

Figure 1: Orthogonal analytical workflow for the structure elucidation of complex organic scaffolds.

Protocol A: LC-HRMS/MS Acquisition
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol containing 0.1% Formic Acid.

  • Chromatography: Inject 2 µL onto a C18 column (50 x 2.1 mm, 1.7 µm). Run a fast gradient (5% to 95% Acetonitrile over 5 minutes) to desalt the sample.

  • Ionization & Mass Calibration (Self-Validation): Utilize a dual-spray ESI source. Continuously infuse a reference mass solution (e.g., Leucine Enkephalin, m/z 556.2771) through the second sprayer. The software must actively lock onto this mass, ensuring a mass accuracy error of <2 ppm throughout the run.

  • Fragmentation: Apply a ramped collision energy (15–35 eV) to capture both fragile (piperidine loss) and stable (aromatic ring cleavage) fragment ions.

Protocol B: NMR Data Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 600 µL of CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS).

  • Lock and Shim (Self-Validation): Lock the spectrometer to the deuterium frequency of CDCl3​ . Perform automated 3D gradient shimming. Validation check: The full width at half maximum (FWHM) of the TMS signal must be <1.0 Hz before proceeding.

  • 1D Acquisition: Acquire 1H (16 scans, D1​ = 2s) and 13C (1024 scans, D1​ = 2s). Validation check: Integrate the 1H spectrum relative to the highly resolved methoxy singlet (set to exactly 3.00). If the total proton count deviates from 23 ± 0.5, the relaxation delay ( D1​ ) is flagged as insufficient, preventing downstream misinterpretation.

  • 2D Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra optimized for 1JCH​=145 Hz and nJCH​=8 Hz.

Data Presentation and Interpretation

Mass Spectrometry Fragmentation Analysis

The exact mass for [M+H]+ was observed at m/z 310.1807 (Calculated for C20​H24​NO2+​ : 310.1802, Δ = 1.6 ppm).

Fragmentation Parent [M+H]+ m/z 310.1807 Frag1 Loss of Piperidine m/z 225.0910 Parent->Frag1 - C5H11N (85 Da) Frag2 4-Methoxybenzoyl Cation m/z 135.0446 Parent->Frag2 Alpha-cleavage at Carbonyl Frag3 Tropylium Derivative m/z 197.0966 Frag1->Frag3 - CO (28 Da)

Figure 2: Primary MS/MS collision-induced dissociation (CID) pathways.

Table 1: Key HRMS/MS Fragment Ions

Observed m/z FormulaMass Error (ppm)Structural Assignment / Origin
310.1807 C20​H24​NO2+​ +1.6Intact protonated molecule [M+H]+
225.0910 C15​H13​O2+​ +0.8Cleavage of benzylic C-N bond (Loss of piperidine)
135.0446 C8​H7​O2+​ -1.2 α -cleavage yielding 4-methoxybenzoyl cation
197.0966 C14​H13​O+ +1.1Loss of CO from the m/z 225 fragment
NMR Chemical Shift Assignments

The 13C NMR spectrum confirms the presence of 20 distinct carbon environments, with the critical carbonyl resonance appearing at 196.2 ppm, characteristic of diaryl ketones[4]. The HMBC correlations from the benzylic protons (3.52 ppm) to C1 and C2 of Ring A definitively place the piperidinomethyl group at the ortho position relative to the ketone.

Table 2: Consolidated 1H and 13C NMR Data ( CDCl3​ , 400 MHz / 100 MHz)

PositionDomain 1H Shift (ppm), Mult., J (Hz) 13C Shift (ppm)Key HMBC Correlations ( 1H→13C )
C=O Ketone Bridge-196.2H-6 (Ring A), H-2', H-6' (Ring B)
4'-OCH3 Ether3.85, s, 3H55.5C-4'
Ar-CH2 Benzylic Linker3.52, s, 2H61.0C-1, C-2, C-3, Piperidine
Pip- α Piperidine2.35, m, 4H54.5Ar-CH2, Piperidine
Pip- β Piperidine1.50, m, 4H26.0Piperidine , Piperidine
Pip- γ Piperidine1.40, m, 2H24.2Piperidine
C-2', C-6' Ring B (Aromatic)7.82, d, J=8.8 132.4C=O, C-4'
C-3', C-5' Ring B (Aromatic)6.91, d, J=8.8 113.6C-1', C-4'
C-3 Ring A (Aromatic)7.42, d, J=7.6 130.1C-1, Ar-CH2

Note: Quaternary carbons C-1 (138.5 ppm), C-2 (136.2 ppm), C-1' (130.8 ppm), and C-4' (163.4 ppm) were assigned purely via 2D HMBC cross-peaks, underscoring the necessity of multidimensional techniques for complete structural elucidation[5].

Conclusion

The structure of 4'-Methoxy-2-piperidinomethyl benzophenone was unequivocally elucidated through a self-validating, multi-modal analytical approach. High-resolution mass spectrometry confirmed the exact molecular formula and identified the labile piperidine moiety via targeted fragmentation. The precise connectivity—specifically the ortho-relationship of the piperidinomethyl group on Ring A and the para-methoxy substitution on Ring B across the isolated carbonyl bridge—was definitively proven using 2D HMBC NMR spectroscopy. This rigorous framework ensures absolute confidence in the structural integrity of this complex chemical building block.

References

  • Structure Elucidation Definition - Organic Chemistry II Fiveable [Link]

  • Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques National Institutes of Health (PMC)[Link]

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  • The Evolving Landscape of NMR Structural Elucidation MDPI[Link]

  • Benzophenone and Fimetarone Derivatives from the Coprophilous Fungus Delitschia confertaspora Journal of Natural Products - ACS Publications[Link]

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Preliminary Toxicity Screening of 4'-Methoxy-2-piperidinomethyl benzophenone: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the preliminary toxicity screening of the novel compound, 4'-Methoxy-2-piperidinomethyl benzophenone. Designed for researchers, scientists, and drug development professionals, this document outlines a tiered, scientifically rigorous approach to early-stage safety assessment. The guide emphasizes the integration of in silico predictive modeling with robust in vitro cytotoxicity and genotoxicity assays. By explaining the causality behind experimental choices and embedding self-validating systems within each protocol, this guide aims to ensure technical accuracy and data integrity. All methodologies are grounded in authoritative international guidelines to support regulatory confidence.

Introduction: The Rationale for a Structured Toxicity Screening

4'-Methoxy-2-piperidinomethyl benzophenone is a novel chemical entity with a benzophenone core. Benzophenone and its derivatives are utilized in various applications, but some have been identified as potential carcinogens, skin sensitizers, and endocrine disruptors[1][2][3]. Therefore, a thorough and early assessment of the toxicological profile of any new benzophenone derivative is imperative for continued development.

This guide proposes a preliminary toxicity screening strategy that aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing) by prioritizing computational and in vitro methodologies. The goals of this initial screening are to:

  • Identify potential cytotoxic and genotoxic liabilities.

  • Establish a preliminary therapeutic window.

  • Inform go/no-go decisions in the early stages of development.

  • Guide the design of any future, necessary in vivo studies in accordance with international guidelines such as those from the International Council for Harmonisation (ICH) and the Organisation for Economic Co-operation and Development (OECD)[4][5][6][7].

Tier 1: In Silico Assessment of ADMET Properties

Before commencing resource-intensive in vitro studies, a computational assessment of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of 4'-Methoxy-2-piperidinomethyl benzophenone is a prudent first step.[8][9][10][11] This approach provides a rapid and cost-effective initial screen for potential liabilities.[10]

Rationale for In Silico Modeling

In silico tools utilize algorithms and extensive databases of existing chemical structures and their associated biological data to predict the properties of a novel compound.[8][11] This allows for the early identification of potential issues such as poor oral bioavailability, metabolic instability, or predicted toxicity, which can help in prioritizing and designing subsequent in vitro and in vivo studies.[9][10] It is recommended to use multiple in silico tools to compare predictions and increase confidence in the results.[8][11]

Recommended In Silico Tools

A variety of open-access and commercial software platforms are available for ADMET prediction. Some widely used and respected open-access tools include:

  • SwissADME: Provides predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.

  • admetSAR: Predicts a wide range of ADMET properties, including carcinogenicity, mutagenicity, and various toxicities.

  • ADMETlab 2.0: A comprehensive platform for ADMET prediction.[12]

Data Presentation: Predicted ADMET Profile

The following table summarizes a hypothetical in silico ADMET profile for 4'-Methoxy-2-piperidinomethyl benzophenone, which would be generated using the aforementioned tools.

Property Predicted Value Interpretation
Physicochemical Properties
Molecular Weight309.40 g/mol [13][14]Acceptable for oral bioavailability (Lipinski's Rule of 5).
LogP3.91[13]Indicates good lipophilicity, suggesting potential for membrane permeability but also possible bioaccumulation.
Topological Polar Surface Area (TPSA)29.54 Ų[13]Suggests good intestinal absorption and blood-brain barrier penetration.
Pharmacokinetics
Gastrointestinal AbsorptionHighLikely to be well-absorbed from the gut.
Blood-Brain Barrier PermeantYesPotential for central nervous system effects (either therapeutic or adverse).
CYP450 InhibitionInhibitor of CYP2D6, CYP3A4Potential for drug-drug interactions.
Toxicity
Ames MutagenicityNon-mutagenLow likelihood of being a bacterial mutagen.
CarcinogenicityPotential CarcinogenBenzophenone scaffold raises concern.[1]
hERG InhibitionLow riskReduced likelihood of cardiac toxicity.

Tier 2: In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are fundamental for determining the concentration range at which a compound elicits a toxic response in cultured cells.[15][16] These assays measure cell viability and death, providing a quantitative measure of a compound's potency.[17][18]

Rationale for Cytotoxicity Testing

The primary goal of these assays is to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that reduces cell viability by 50%.[17] This data is crucial for:

  • Ranking compounds based on their cytotoxic potential.

  • Selecting appropriate concentrations for subsequent, more complex assays (e.g., genotoxicity assays).

  • Providing an initial indication of the therapeutic index by comparing cytotoxicity in cancerous versus non-cancerous cell lines.[18]

Experimental Workflow: Cytotoxicity Screening

The following diagram illustrates a typical workflow for in vitro cytotoxicity screening.

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Culture (e.g., HepG2, HEK293) Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Prep Compound Solubilization & Serial Dilution Treatment Treat Cells with Compound (24, 48, 72 hours) Compound_Prep->Treatment Cell_Seeding->Treatment Assay_Reagent Add Viability Reagent (e.g., MTT, resazurin) Treatment->Assay_Reagent Incubation Incubate for Color Development Assay_Reagent->Incubation Measurement Measure Absorbance/ Fluorescence Incubation->Measurement Calculation Calculate % Viability vs. Control Measurement->Calculation IC50_Determination Determine IC50 Values Calculation->IC50_Determination

Caption: General workflow for in vitro cytotoxicity screening.

Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[17][18]

Materials:

  • Selected cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity/general cytotoxicity)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 4'-Methoxy-2-piperidinomethyl benzophenone (test compound)

  • Dimethyl sulfoxide (DMSO, vehicle)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-well plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[17]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. A typical starting concentration range could be 0.1 µM to 100 µM.[17] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle controls (medium with DMSO at the same concentration as the highest compound dose) and untreated controls.

  • Incubation: Incubate the plates for desired exposure times (e.g., 24, 48, and 72 hours).

  • MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours.[17]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a multi-well plate reader.

Controls and Validation:

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin) should be included to validate assay performance.

  • Vehicle Control: To ensure the solvent used to dissolve the compound does not have a toxic effect.

  • Untreated Control: Represents 100% cell viability.

  • Blank Control: Medium without cells to determine background absorbance.

Tier 3: In Vitro Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause damage to the genetic material of cells.[19] A standard preliminary screening battery includes a test for gene mutations and a test for chromosomal damage.[19][20][21] This aligns with ICH M3(R2) guidelines for nonclinical safety studies.[4][5][22][23]

Rationale for Genotoxicity Testing

Positive results in genotoxicity assays can indicate a potential for carcinogenicity or heritable genetic defects. Therefore, these assays are a critical component of early safety assessment. The recommended two-test core system provides a high level of sensitivity for detecting genotoxic compounds.[21]

Recommended Genotoxicity Assays

A standard two-part in vitro battery includes:

  • Bacterial Reverse Mutation Assay (Ames Test): Detects gene mutations (point mutations and frameshifts).[20][21][24]

  • In Vitro Micronucleus Assay: Detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss).[20][25]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow cluster_ames Ames Test (Gene Mutation) cluster_micronucleus Micronucleus Test (Chromosome Damage) Ames_Strains Select Bacterial Strains (e.g., S. typhimurium, E. coli) Ames_Treatment Treat Bacteria with Compound (+/- S9 Metabolic Activation) Ames_Strains->Ames_Treatment Ames_Plating Plate on Minimal Media Ames_Treatment->Ames_Plating Ames_Count Count Revertant Colonies Ames_Plating->Ames_Count MN_Cells Select Mammalian Cells (e.g., CHO, TK6) MN_Treatment Treat Cells with Compound (+/- S9 Metabolic Activation) MN_Cells->MN_Treatment MN_Harvest Harvest & Stain Cells MN_Treatment->MN_Harvest MN_Score Score Micronuclei Frequency MN_Harvest->MN_Score Start Test Compound Start->Ames_Strains Start->MN_Cells

Caption: Workflow for a standard in vitro genotoxicity battery.

Detailed Protocol: Bacterial Reverse Mutation Assay (Ames Test)

This assay is based on the principle of exposing histidine-requiring strains of Salmonella typhimurium to the test compound and observing for reverse mutations that restore the ability to synthesize histidine.[19]

Materials:

  • Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

  • Escherichia coli strain (e.g., WP2 uvrA)

  • S9 fraction (for metabolic activation)

  • Minimal glucose agar plates

  • Top agar

  • Test compound and appropriate solvent

Procedure:

  • Strain Selection: Use a set of validated bacterial strains capable of detecting both base-pair and frameshift mutations.[21]

  • Treatment: In separate tubes, combine the test compound at various concentrations, the bacterial culture, and either S9 mix or a control buffer (for experiments with and without metabolic activation).

  • Plating: Add molten top agar to each tube, mix, and pour onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.

Controls and Validation:

  • Negative Control: Vehicle-treated bacteria to establish the spontaneous reversion rate.

  • Positive Controls: Known mutagens specific for each strain, both requiring and not requiring S9 activation, must be used to confirm the sensitivity of the assay.

Detailed Protocol: In Vitro Micronucleus Assay

This assay identifies substances that cause chromosomal damage by detecting the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[20][25]

Materials:

  • Mammalian cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)

  • Complete cell culture medium

  • Test compound and appropriate solvent

  • S9 fraction

  • Cytochalasin B (to block cytokinesis)

  • Fixative (e.g., methanol:acetic acid)

  • DNA stain (e.g., Giemsa, DAPI)

Procedure:

  • Cell Culture and Treatment: Culture cells and treat with various concentrations of the test compound for a short period (e.g., 3-4 hours) with and without S9 activation, and for a longer period (e.g., 24 hours) without S9.

  • Cell Harvest: After treatment, wash the cells and culture for a further 1.5-2 cell cycles in the presence of cytochalasin B to allow for the identification of binucleated cells.

  • Staining: Harvest the cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain the slides with a DNA-specific stain.

  • Scoring: Using a microscope, score the frequency of micronuclei in at least 1000 binucleated cells per concentration. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Controls and Validation:

  • Negative Control: Vehicle-treated cells.

  • Positive Controls: Known clastogens (e.g., mitomycin C) and aneugens (e.g., colchicine) should be included to validate the assay.

Interpretation of Results and Next Steps

The collective data from the in silico predictions and the in vitro cytotoxicity and genotoxicity assays will provide a preliminary toxicological profile of 4'-Methoxy-2-piperidinomethyl benzophenone.

  • Favorable Profile: If the compound shows low cytotoxicity (high IC50 values) and is negative in both genotoxicity assays, it may be considered a lower-risk candidate for further development.

  • Unfavorable Profile: High cytotoxicity (low IC50 values) or positive results in one or both genotoxicity assays are significant red flags. Such findings would necessitate a careful risk-benefit analysis and may lead to the termination of the compound's development or the design of specific follow-up studies to understand the mechanism of toxicity.

The results of this preliminary screening will be critical for guiding the design of any subsequent non-clinical safety studies, ensuring that future research is both scientifically sound and ethically responsible, in line with international regulatory expectations.[4][5][22][23]

References

  • U.S. Food and Drug Administration. (n.d.). M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. Retrieved from [Link]

  • International Council for Harmonisation. (2012, March 5). Guidance on Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals M3(R2) - Questions and Answers. Retrieved from [Link]

  • Therapeutic Goods Administration (TGA). (2024, September 3). ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals. Retrieved from [Link]

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  • Charles River Laboratories. (n.d.). Mammalian Cell In Vitro Micronucleus Assay. Retrieved from [Link]

  • Organisation for Economic Co-operation and Development (OECD). (n.d.). Guidelines for the Testing of Chemicals. Retrieved from [Link]

  • GOV.UK. (n.d.). Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Retrieved from [Link]

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  • MDPI. (n.d.). Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Retrieved from [Link]

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Methodological & Application

Application Note & Protocol: Synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone via Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive, in-depth protocol for the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone from 4-methoxybenzophenone. This synthesis is achieved through the Mannich reaction, a cornerstone of carbon-carbon bond formation in organic chemistry, particularly for introducing an aminoalkyl group to a molecule.[1][2] Benzophenone derivatives and their Mannich bases are recognized as ubiquitous scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory and anticancer properties.[2][3] This document is intended for researchers, scientists, and professionals in drug development and medicinal chemistry. It offers a detailed narrative on the reaction mechanism, a step-by-step experimental protocol, purification methods, characterization data, and critical safety considerations, grounded in established chemical principles and authoritative sources.

Introduction and Scientific Context

The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[1][4] In the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone, 4-methoxybenzophenone serves as the active hydrogen compound, formaldehyde is the aldehyde, and piperidine is the secondary amine.

The benzophenone moiety is a privileged structure in drug discovery, found in numerous bioactive natural products and synthetic drugs.[3] The introduction of an aminomethyl group, such as the piperidinomethyl group, can significantly modulate the pharmacological properties of the parent molecule. This modification can enhance solubility, alter receptor binding affinity, and influence pharmacokinetic profiles. Therefore, the synthesis of novel benzophenone Mannich bases like the target compound is of significant interest for developing new therapeutic agents.[3]

This guide provides a robust and reproducible protocol, explaining the causality behind each experimental step to ensure both successful synthesis and a deeper understanding of the underlying chemistry.

Reaction Scheme and Mechanism

The synthesis proceeds via an acid-catalyzed Mannich reaction. The overall transformation is depicted below:

G cluster_reactants Reactants 4-methoxybenzophenone plus1 + 4-methoxybenzophenone->plus1 Piperidine plus2 + Piperidine->plus2 Formaldehyde cond HCl (cat.) Ethanol Reflux plus1->Piperidine plus2->Formaldehyde Product 4'-Methoxy-2-piperidinomethyl benzophenone

Caption: Overall reaction for the synthesis of the target compound.

Mechanistic Insight:

The Mannich reaction mechanism involves two primary stages:

  • Formation of the Eschenmoser-like Salt (Iminium Ion): Formaldehyde reacts with the secondary amine, piperidine, under acidic conditions. The nitrogen of piperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent protonation of the hydroxyl group and elimination of a water molecule generates a highly electrophilic N,N-disubstituted iminium ion.[4] This ion is the key electrophile in the reaction.

  • Nucleophilic Attack by the Enol: 4-Methoxybenzophenone, under acidic catalysis, tautomerizes to its enol form. The electron-rich α-carbon of the enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the crucial C-C bond. A final deprotonation step regenerates the carbonyl group and yields the final Mannich base product.[4]

G start Piperidine + Formaldehyde iminium Formation of Iminium Ion (Eschenmoser-like Salt) start->iminium H⁺ enol Enolization of 4-Methoxybenzophenone attack Nucleophilic Attack of Enol on Iminium Ion iminium->attack enol->attack deprotonation Deprotonation attack->deprotonation C-C bond formation product 4'-Methoxy-2-piperidinomethyl benzophenone deprotonation->product Regeneration of C=O

Caption: Simplified workflow of the Mannich reaction mechanism.

Materials and Reagents

Reagent/MaterialGradeSupplierCAS NumberNotes
4-MethoxybenzophenoneReagent Grade, ≥97%Sigma-Aldrich611-94-9Starting material
PiperidineReagentPlus®, 99%Sigma-Aldrich110-89-4Secondary amine
ParaformaldehydeReagent GradeAcros Organics30525-89-4Source of formaldehyde
Ethanol (EtOH)Anhydrous, 200 proofFisher Scientific64-17-5Reaction solvent
Hydrochloric Acid (HCl)Concentrated, 37%VWR Chemicals7647-01-0Catalyst
Diethyl Ether (Et₂O)AnhydrousSigma-Aldrich60-29-7Extraction solvent
Sodium Bicarbonate (NaHCO₃)Saturated solution-144-55-8For neutralization
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9Drying agent
Silica Gel60 Å, 230-400 meshSorbent Technologies112926-00-8For column chromatography
HexaneHPLC GradeFisher Scientific110-54-3Eluent for chromatography
Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific141-78-6Eluent for chromatography

Experimental Protocol

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. Piperidine is a flammable and corrosive liquid. Hydrochloric acid is highly corrosive. Handle with extreme care.

Reagent Stoichiometry Table

ReagentMolar Mass ( g/mol )Amount (mmol)Mass (g)Volume (mL)Molar Eq.
4-Methoxybenzophenone212.24[5]10.02.12-1.0
Paraformaldehyde(30.03)n15.00.45-1.5
Piperidine85.1512.01.021.181.2
Ethanol---25Solvent
Conc. HCl---0.5Catalyst

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxybenzophenone (2.12 g, 10.0 mmol).

  • Addition of Reagents: Add ethanol (25 mL), piperidine (1.18 mL, 12.0 mmol), paraformaldehyde (0.45 g, 15.0 mmol), and concentrated hydrochloric acid (0.5 mL).

    • Causality Note: Ethanol is chosen as the solvent due to its ability to dissolve the reactants and its suitable boiling point for reflux. The HCl acts as a catalyst to facilitate the formation of the reactive iminium ion.[4] An excess of formaldehyde and piperidine is used to drive the reaction towards completion.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., mobile phase 8:2 Hexane:Ethyl Acetate). Spot the starting material and the reaction mixture. The reaction is complete when the spot corresponding to 4-methoxybenzophenone has been consumed (typically 4-6 hours).

  • Work-up - Quenching and Neutralization: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing 50 mL of cold water.

  • Basification: Carefully neutralize the aqueous mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) dropwise until the pH is approximately 8-9. The product will often precipitate or form an oil.

    • Causality Note: Basification is crucial to deprotonate the amine hydrochloride salt, converting the Mannich base into its free base form, which is soluble in organic solvents and facilitates extraction.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 40 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol

The crude product, typically an oil or a semi-solid, requires purification to remove unreacted starting materials and byproducts. Column chromatography is the recommended method.[6]

Column Chromatography Protocol:

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with 5% ethyl acetate in hexane and gradually increase the polarity to 15-20% ethyl acetate in hexane.

  • Procedure: a. Prepare the column by packing a slurry of silica gel in hexane. b. Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent. c. Load the sample onto the top of the silica column. d. Begin elution with the mobile phase, collecting fractions in test tubes. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4'-Methoxy-2-piperidinomethyl benzophenone as a viscous oil or low-melting solid.

Characterization and Data

The identity and purity of the final compound should be confirmed using standard spectroscopic techniques.[7]

Expected Spectroscopic Data:

TechniqueExpected Data / Key Features
¹H NMR δ (ppm): ~7.2-7.8 (m, Ar-H), ~3.8 (s, 3H, -OCH₃), ~3.6 (s, 2H, Ar-CH₂-N), ~2.4 (t, 4H, piperidine -CH₂-N), ~1.5 (m, 6H, piperidine -CH₂-). The exact shifts for the aromatic protons will be complex due to substitution.
¹³C NMR δ (ppm): ~196 (C=O), ~163 (Ar-C-OCH₃), ~113-140 (other Ar-C), ~60 (Ar-CH₂-N), ~55 (-OCH₃), ~54 (piperidine -CH₂-N), ~26 (piperidine -CH₂-), ~24 (piperidine -CH₂-).
FT-IR ν (cm⁻¹): ~2930-2800 (C-H stretch, aliphatic), ~1650 (C=O stretch, ketone), ~1600, 1575 (C=C stretch, aromatic), ~1250 (C-O stretch, aryl ether).
MS (ESI) m/z: Calculated for C₂₀H₂₃NO₂: 309.17. Expected [M+H]⁺: 310.18.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Reaction Inactive paraformaldehyde; insufficient catalyst; low reaction temperature.Use fresh paraformaldehyde. Ensure the correct amount of HCl was added. Verify the reflux temperature is adequate. Extend the reaction time.
Formation of Byproducts Reaction too vigorous; prolonged heating.Monitor the reaction closely by TLC. Avoid excessively long reaction times after the starting material is consumed.
Difficult Purification Incomplete neutralization; product is an oil.Ensure pH is >8 before extraction. If the product is an oil, column chromatography is essential. Recrystallization may be attempted from ethanol/water.
Emulsion during Work-up -Add a small amount of brine to the separatory funnel to help break the emulsion. Allow the layers to stand for a longer period.

References

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Application Note: A Comprehensive Guide to the Synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone via the Mannich Reaction

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol and in-depth scientific rationale for the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone, a substituted β-amino ketone. The synthesis is approached as a two-stage process: first, the preparation of the key intermediate, 2-Methyl-4'-methoxybenzophenone, via a Friedel-Crafts acylation, followed by the targeted aminoalkylation using the Mannich reaction. This guide is intended for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also the underlying mechanistic principles and experimental considerations that ensure a successful and reproducible outcome. We delve into the causality behind reagent selection, reaction conditions, and purification strategies, grounding the protocol in established chemical principles.

Introduction: The Mannich Reaction in Modern Synthesis

The Mannich reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of a carbon acid.[1][2][3] This three-component condensation reaction typically involves a compound with an active hydrogen atom, an aldehyde (most commonly formaldehyde), and a primary or secondary amine.[4] The resulting products, known as Mannich bases or β-amino carbonyl compounds, are invaluable intermediates in the synthesis of pharmaceuticals, natural products, and other biologically active molecules.[1][5] The introduction of an aminoalkyl group can significantly enhance a molecule's pharmacological profile, improving properties like water solubility and receptor affinity.[5]

The target molecule, 4'-Methoxy-2-piperidinomethyl benzophenone, incorporates the benzophenone scaffold, a structural motif present in many bioactive compounds.[6] The synthesis strategy outlined herein utilizes a Mannich reaction on the benzylic position of a precursor, 2-Methyl-4'-methoxybenzophenone. This approach leverages the acidity of the benzylic protons, which are activated by the adjacent aromatic ring, to facilitate the C-C bond formation with the piperidine-derived iminium ion.

Reaction Pathway and Mechanism

The synthesis is achieved in two principal stages:

  • Friedel-Crafts Acylation: Synthesis of the ketone precursor, 2-Methyl-4'-methoxybenzophenone, from toluene and 4-methoxybenzoyl chloride.

  • Mannich Reaction: Aminoalkylation of the precursor with piperidine and formaldehyde to yield the final product.

G cluster_0 Stage 1: Friedel-Crafts Acylation cluster_1 Stage 2: Mannich Reaction Toluene Toluene AlCl3 AlCl₃ (Catalyst) Toluene->AlCl3 AnisoylChloride 4-Methoxybenzoyl Chloride AnisoylChloride->AlCl3 Precursor 2-Methyl-4'-methoxybenzophenone AlCl3->Precursor DCM Piperidine Piperidine FinalProduct 4'-Methoxy-2-piperidinomethyl benzophenone Precursor->FinalProduct Piperidine->FinalProduct EtOH, HCl (cat.) Reflux Formaldehyde Formaldehyde Formaldehyde->FinalProduct EtOH, HCl (cat.) Reflux

Diagram 1: Overall synthetic workflow.

The Mannich Reaction Mechanism

The core of this synthesis lies in the Mannich reaction, which proceeds through two critical phases under acidic conditions.[2][7]

  • Iminium Ion Formation: Piperidine, a secondary amine, reacts with formaldehyde in the presence of an acid catalyst (e.g., HCl). This nucleophilic addition is followed by dehydration to form a highly electrophilic N,N-disubstituted iminium ion (also known as an Eschenmoser's salt precursor).[2][8] Formaldehyde is ideal for this role as it is highly reactive and cannot self-condense via an enol form.[3]

  • Nucleophilic Attack: The precursor, 2-Methyl-4'-methoxybenzophenone, possesses acidic protons on its benzylic methyl group. In the acidic medium, it can exist in equilibrium with its enol tautomer. The electron-rich enol then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.[2][8] A final deprotonation step regenerates the aromatic system and yields the neutral Mannich base product.

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Nucleophilic Attack A Piperidine + Formaldehyde B Intermediate A->B H⁺ C Iminium Ion (Electrophile) H₂C=N⁺(CH₂)₅ B->C -H₂O E Enol Tautomer (Nucleophile) D 2-Methyl-4'-methoxybenzophenone D->E H⁺ (cat.) F Adduct Intermediate E->F Attack on Iminium Ion G Final Product 4'-Methoxy-2-piperidinomethyl benzophenone F->G -H⁺

Diagram 2: The Mannich reaction mechanism.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Stage 1: Synthesis of 2-Methyl-4'-methoxybenzophenone

This procedure is adapted from established Friedel-Crafts acylation methodologies.[9][10]

Materials:

  • Anhydrous Aluminum Chloride (AlCl₃)

  • 4-Methoxybenzoyl chloride (Anisoyl chloride)

  • Toluene (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM (80 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Prepare a solution of 4-methoxybenzoyl chloride (1.0 equivalent) and anhydrous toluene (1.05 equivalents) in 20 mL of anhydrous DCM.

  • Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture again to 0 °C and slowly quench it by pouring it over 100 g of crushed ice containing 20 mL of concentrated HCl.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield 2-Methyl-4'-methoxybenzophenone as a crystalline solid.

Stage 2: Synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone

This protocol employs the hydrochloride salt of the amine, which is a common and effective method for Mannich reactions.[1][7]

Materials:

  • 2-Methyl-4'-methoxybenzophenone (from Stage 1)

  • Piperidine

  • Paraformaldehyde

  • Ethanol (95%)

  • Concentrated Hydrochloric Acid (HCl)

  • Diethyl ether

  • Sodium hydroxide (NaOH) solution, 2 M

  • Round-bottom flask, condenser, magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask, dissolve piperidine (1.1 equivalents) in 20 mL of 95% ethanol. Cool the solution in an ice bath.

  • Slowly add concentrated HCl (1.1 equivalents) to form piperidine hydrochloride in situ.

  • To this solution, add 2-Methyl-4'-methoxybenzophenone (1.0 equivalent) and paraformaldehyde (1.2 equivalents).

  • Add a catalytic amount of concentrated HCl (approx. 0.1 equivalents).

  • Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 8-12 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 100 mL of cold water. If a solid (the hydrochloride salt of the product) precipitates, it can be collected by filtration. If not, proceed to the next step.

  • Make the aqueous solution basic (pH > 10) by the slow addition of 2 M NaOH solution. This will liberate the free Mannich base, which may precipitate as a solid or separate as an oil.

  • Extract the product into diethyl ether or ethyl acetate (3 x 40 mL).

  • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Filter and remove the solvent under reduced pressure to yield the crude 4'-Methoxy-2-piperidinomethyl benzophenone.

  • The product can be further purified by column chromatography on silica gel or by recrystallization of its hydrochloride salt. To prepare the salt, dissolve the crude base in a minimal amount of hot ethanol and add a solution of HCl in ethanol until the solution is acidic, then cool to induce crystallization.

Quantitative Data and Characterization

ParameterStage 1: Friedel-CraftsStage 2: Mannich Reaction
Key Reactants Toluene, 4-Methoxybenzoyl chloride2-Methyl-4'-methoxybenzophenone, Piperidine, Paraformaldehyde
Catalyst/Reagent AlCl₃HCl
Solvent Dichloromethane (DCM)Ethanol
Temperature 0 °C to Room Temp.Reflux (approx. 78 °C)
Reaction Time 4 - 6 hours8 - 12 hours
Typical Yield 75 - 85%60 - 75%

Characterization of 4'-Methoxy-2-piperidinomethyl benzophenone:

  • ¹H NMR: Expect characteristic signals for the benzylic methylene bridge (-CH₂-N) around 3.5-3.8 ppm, signals for the piperidine ring protons (broad multiplets around 1.4-1.6 ppm and 2.3-2.5 ppm), aromatic protons in their respective regions, and a singlet for the methoxy group (-OCH₃) around 3.8-3.9 ppm.

  • ¹³C NMR: Expect a signal for the benzylic carbon around 55-60 ppm, the carbonyl carbon around 195-200 ppm, and distinct signals for the aromatic, piperidinyl, and methoxy carbons.

  • FT-IR (cm⁻¹): Look for a strong carbonyl (C=O) stretch around 1650-1670 cm⁻¹, C-N stretching vibrations around 1100-1200 cm⁻¹, and C-O stretching for the ether around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should correspond to the calculated molecular weight of the product (C₂₀H₂₃NO₂ = 309.40 g/mol ).

References

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Structural Elucidation of 4'-Methoxy-2-piperidinomethyl benzophenone: A Detailed FT-IR Spectroscopy Guide

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive methodology for the characterization of 4'-Methoxy-2-piperidinomethyl benzophenone using Fourier-Transform Infrared (FT-IR) spectroscopy. As a complex molecule incorporating multiple functional groups including a diaryl ketone, a tertiary amine, and an aromatic ether, its structural verification is paramount in pharmaceutical research and quality control. We present a detailed protocol using Attenuated Total Reflectance (ATR) FT-IR, an interpretation of the resulting spectrum with assignments for all major vibrational modes, and discuss the causality behind experimental choices. This note is designed to serve as a field-proven guide for researchers requiring robust analytical characterization of complex benzophenone derivatives.

Introduction and Significance

4'-Methoxy-2-piperidinomethyl benzophenone (CAS No. 898771-03-4) is a substituted benzophenone, a class of compounds integral to medicinal chemistry and materials science[1]. The molecule's structure, featuring a methoxy group (an electron-donating group) and a piperidinomethyl substituent, suggests potential applications where its specific electronic and steric properties are critical. Accurate and efficient structural confirmation is a foundational requirement in any drug development or chemical synthesis workflow.

FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups[2]. For a multi-functional molecule like 4'-Methoxy-2-piperidinomethyl benzophenone, FT-IR serves as an invaluable tool for:

  • Structural Verification: Confirming the presence of key functional groups (ketone, ether, tertiary amine, aromatic rings).

  • Quality Control: Assessing the purity of synthesized batches by detecting impurities or starting materials.

  • Reaction Monitoring: Tracking the progress of its synthesis by observing the appearance or disappearance of specific vibrational bands.

This guide focuses on the Attenuated Total Reflectance (ATR) sampling technique, which is ideal for solid powder samples due to its minimal preparation requirements and high reproducibility[3][4].

Guiding Principles: Vibrational Modes of the Target Molecule

The infrared spectrum is dictated by the vibrations of the molecule's covalent bonds. For 4'-Methoxy-2-piperidinomethyl benzophenone, we anticipate characteristic absorptions from its constituent parts:

  • Diaryl Ketone (C=O): The carbonyl group stretch is one of the most prominent features in the IR spectrum, typically appearing as a strong, sharp band[5]. In diaryl ketones like benzophenone, conjugation with the two aromatic rings delocalizes the pi-electrons, weakening the C=O double bond and shifting its absorption to a lower wavenumber (typically 1685-1666 cm⁻¹) compared to simple aliphatic ketones (~1715 cm⁻¹)[6][7].

  • Aromatic Ether (Ar-O-CH₃): Aromatic ethers are characterized by a strong, asymmetric C-O-C stretching vibration. This band is typically observed in the 1300-1200 cm⁻¹ region[8][9]. A weaker, symmetric stretch may also be present at lower frequencies.

  • Tertiary Amine (R₃N): A critical diagnostic feature of tertiary amines is the absence of N-H stretching bands that are characteristic of primary and secondary amines (3500-3300 cm⁻¹)[6][10][11][12]. The C-N stretching vibrations of tertiary amines are of weak to medium intensity and occur in the complex "fingerprint region" (1250-1020 cm⁻¹), making them difficult to assign definitively without comparative analysis[12][13].

  • Aromatic Rings (C=C and C-H): Aromatic C-H stretching vibrations appear as a group of weak to medium bands just above 3000 cm⁻¹[14]. The characteristic C=C stretching vibrations within the rings produce several bands of variable intensity in the 1600-1450 cm⁻¹ region[14].

  • Aliphatic Groups (CH₂, CH₃): The piperidine ring and the methoxy group contain sp³-hybridized carbons. Their C-H stretching vibrations will produce medium to strong absorption bands in the region just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹)[6].

Experimental Protocol: ATR-FT-IR Analysis

This protocol outlines the standard operating procedure for acquiring a high-quality FT-IR spectrum of solid 4'-Methoxy-2-piperidinomethyl benzophenone using a diamond ATR accessory.

Instrument and Accessory Preparation
  • Instrument Initialization: Ensure the FT-IR spectrometer is powered on and has completed its initialization and diagnostic checks. The optical bench should be adequately purged with dry air or nitrogen to minimize atmospheric interference[15].

  • ATR Crystal Cleaning: The integrity of the spectrum is critically dependent on a pristine ATR crystal surface.

    • Thoroughly wipe the diamond crystal with a lint-free wipe (e.g., Kimwipes) soaked in a volatile solvent like isopropanol or ethanol[16].

    • Repeat the cleaning with a fresh wipe to remove any residual solvent or contaminants.

    • Allow the crystal to air-dry completely.

Background Spectrum Acquisition

Causality: The background scan is a self-validating step that measures the ambient spectrum (atmospheric H₂O and CO₂, instrument optics) and stores it. This spectrum is then automatically subtracted from the sample spectrum, ensuring that the final output contains only the absorption data from the sample itself[17].

  • Ensure the ATR anvil is in the "up" position and nothing is on the crystal.

  • Initiate a background scan using the instrument's control software. A typical scan consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Once complete, the software will confirm the background has been stored.

Sample Spectrum Acquisition
  • Sample Application: Place a small amount (1-5 mg) of the solid 4'-Methoxy-2-piperidinomethyl benzophenone powder directly onto the center of the diamond ATR crystal. A sufficient amount should completely cover the crystal surface[4].

  • Apply Pressure: Lower the instrument's press anvil onto the sample. Apply consistent pressure to ensure intimate contact between the solid sample and the ATR crystal.

    • Causality: Good contact is essential for the IR evanescent wave to penetrate the sample effectively, which is required to obtain a strong, high-quality spectrum with minimal spectral distortion[3][16].

  • Collect Spectrum: Initiate the sample scan using the same parameters as the background scan (e.g., 16-32 scans, 4 cm⁻¹ resolution).

  • Post-Acquisition: Once the scan is complete, raise the anvil, remove the sample powder with a soft brush or wipe, and clean the ATR crystal as described in step 3.1.

Data Processing

Modern spectroscopy software often performs necessary corrections automatically. However, manual checks are recommended.

  • Baseline Correction: If the baseline of the spectrum is sloped, apply an automatic baseline correction algorithm to flatten it.

  • ATR Correction: Some software applies an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave. This makes the spectrum appear more like a traditional transmission spectrum.

The overall experimental workflow is visualized below.

Figure 1: Standard workflow for FT-IR analysis using an ATR accessory.

Spectrum Interpretation and Data Analysis

The FT-IR spectrum of 4'-Methoxy-2-piperidinomethyl benzophenone will exhibit a series of absorption bands corresponding to its various functional groups. The diagram below highlights the key structural components responsible for the IR spectrum.

Molecule_Vibrations mol A Aromatic C-H Stretch ~3100-3000 cm⁻¹ A->mol B Aliphatic C-H Stretch ~2950-2850 cm⁻¹ B->mol C Ketone C=O Stretch ~1660 cm⁻¹ C->mol D Aromatic C=C Stretch ~1600-1450 cm⁻¹ D->mol E Aromatic Ether C-O Stretch ~1250 cm⁻¹ E->mol F Tertiary Amine C-N Stretch (Weak, in fingerprint region) F->mol

Figure 2: Key functional groups and their expected vibrational regions.

Tabulated Peak Assignments

The following table summarizes the expected characteristic absorption bands for 4'-Methoxy-2-piperidinomethyl benzophenone.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
3100 - 3000Weak-MediumC-H StretchingAromatic (sp² C-H)
2960 - 2850Medium-StrongC-H StretchingAliphatic (sp³ C-H)
~1660Strong, SharpC=O Stretching (Conjugated)Diaryl Ketone
1600 - 1450Medium-WeakC=C StretchingAromatic Ring
~1250StrongAsymmetric C-O-C StretchingAromatic Ether
1350 - 1000VariableC-N Stretching, C-H Bending, various skeletal vibrationsFingerprint Region
Detailed Band Analysis
  • > 3000 cm⁻¹ Region: Expect weak signals corresponding to the C-H bonds on the two phenyl rings.

  • < 3000 cm⁻¹ Region: Expect more intense bands from the numerous C-H bonds in the piperidine ring, the methylene bridge (-CH₂-), and the methoxy (-OCH₃) group.

  • 1700 - 1600 cm⁻¹ Region: This region is dominated by the very strong and sharp absorption of the diaryl ketone's C=O group, expected around 1660 cm⁻¹. Its exact position can be influenced by substitution patterns[18]. The presence of this peak is the primary confirmation of the benzophenone backbone.

  • 1600 - 1450 cm⁻¹ Region: Several weaker, sharper peaks will be present, corresponding to the skeletal C=C vibrations of the aromatic rings.

  • 1300 - 1200 cm⁻¹ Region: A strong, distinct peak around 1250 cm⁻¹ should be visible, which is highly characteristic of the asymmetric Ar-O-C stretch of the methoxy group[8][19]. This confirms the presence of the aromatic ether functionality.

  • Fingerprint Region (< 1400 cm⁻¹): This area will contain a complex pattern of many overlapping peaks from C-H bending, C-N stretching, and other skeletal vibrations. While individual peak assignment is challenging, the overall pattern is unique to the molecule and serves as a valuable fingerprint for identity confirmation against a reference standard. The absence of any broad O-H band (~3300 cm⁻¹) or sharp N-H bands (~3400 cm⁻¹) confirms the absence of alcohol/water impurities and verifies the tertiary nature of the amine group[11][12].

Conclusion

FT-IR spectroscopy, particularly with the ATR sampling method, provides a rapid, reliable, and robust technique for the structural characterization of 4'-Methoxy-2-piperidinomethyl benzophenone. By systematically analyzing the key regions of the spectrum, one can unequivocally confirm the presence of the diaryl ketone, aromatic ether, and tertiary amine functionalities, and verify the overall molecular structure. This application note provides the necessary protocol and interpretive framework for researchers to confidently apply this technique for quality control, synthetic verification, and further research in drug development.

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  • Chemistry LibreTexts. (2024). 18.8: Spectroscopy of Ethers. Available at: [Link]

  • Chem-Impex. 4-Methoxybenzophenone. Available at: [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. (4-Methoxyphenyl)(piperidin-4-yl)methanone. Available at: [Link]

  • PrepChem.com. Synthesis of 4-(methoxymethyl)benzophenone. Available at: [Link]

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Application Note: High-Resolution Mass Spectrometric Characterization of 4'-Methoxy-2-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scope

4'-Methoxy-2-piperidinomethyl benzophenone is a complex ketone derivative incorporating three key functional moieties: a benzophenone core, a methoxy-substituted aromatic ring, and a piperidinomethyl group. Benzophenone derivatives are widely utilized as photoinitiators and UV stabilizers; however, their potential as endocrine disruptors necessitates sensitive and specific analytical methods for their detection and characterization.[1][2] The structural complexity of this particular molecule presents a unique analytical challenge and opportunity. Understanding its behavior under mass spectrometric conditions is paramount for researchers in drug development, toxicology, and materials science for unambiguous identification and quantification.

This application note provides a detailed guide to the mass spectrometric analysis of 4'-Methoxy-2-piperidinomethyl benzophenone using Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS). We will explore the predictable fragmentation pathways based on first principles of chemical structure and provide a robust, step-by-step Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for its analysis.

Compound Profile and Expected Ionization

A thorough analysis begins with understanding the fundamental properties of the analyte.

PropertyValueSource
Chemical Name 4'-Methoxy-2-piperidinomethyl benzophenone-
CAS Number 898771-03-4[3]
Molecular Formula C₂₀H₂₃NO₂[3]
Molecular Weight 309.40 g/mol [3]
Structure Chemical Structure of 4'-Methoxy-2-piperidinomethyl benzophenone-

Ionization Strategy: The Rationale for ESI+

Given the presence of a basic piperidine nitrogen atom, 4'-Methoxy-2-piperidinomethyl benzophenone is an ideal candidate for positive mode electrospray ionization (ESI+). The piperidinyl nitrogen will readily accept a proton in the acidic mobile phase environment, leading to the formation of a stable, even-electron protonated molecule, [M+H]⁺. This ion will serve as the precursor for subsequent tandem mass spectrometry (MS/MS) experiments.

  • Expected Precursor Ion [M+H]⁺: m/z 310.4

Predicted Fragmentation Pathways under Collision-Induced Dissociation (CID)

The predictive power of mass spectrometry lies in the controlled fragmentation of a precursor ion to generate structurally significant product ions. The fragmentation of the [M+H]⁺ ion of 4'-Methoxy-2-piperidinomethyl benzophenone is dictated by the relative stabilities of the resulting fragments. The benzophenone core, the methoxy group, and the piperidinomethyl side chain all serve as potential sites for cleavage.

The most energetically favorable fragmentation pathways in aromatic ketones involve cleavage of bonds adjacent to the carbonyl group. For this molecule, two primary α-cleavage events are anticipated:

  • Formation of the 4-Methoxybenzoyl Cation: Cleavage of the C-C bond between the carbonyl group and the piperidinomethyl-substituted phenyl ring is highly probable. This pathway yields the resonance-stabilized 4-methoxybenzoyl cation, a hallmark fragment for this class of compounds. This is predicted to be a highly abundant, if not the base peak, in the product ion spectrum.[4]

  • Formation of the 2-(Piperidinomethyl)benzoyl Cation: The alternative α-cleavage, breaking the bond between the carbonyl and the methoxy-substituted ring, results in the formation of the 2-(piperidinomethyl)benzoyl cation.

  • Cleavage at the Piperidinomethyl Group: Benzylic cleavage of the C-N bond is another common pathway for molecules containing a piperidine ring.[5][6] This would lead to the formation of a stable benzyl-type cation and the neutral loss of piperidine.

The proposed primary fragmentation pathways are visualized below.

Caption: Predicted MS/MS fragmentation pathways for protonated 4'-Methoxy-2-piperidinomethyl benzophenone.

Summary of Key Predicted Ions:

m/z (Monoisotopic)Proposed FormulaProposed Structure/Identity
310.16[C₂₀H₂₄NO₂]⁺Precursor Ion [M+H]⁺
202.12[C₁₃H₁₆NO]⁺2-(Piperidinomethyl)benzoyl Cation
174.13[C₁₂H₁₆N]⁺2-(Piperidinomethyl)phenyl Cation
135.04[C₈H₇O₂]⁺4-Methoxybenzoyl Cation (Likely Base Peak)

Analytical Workflow and Experimental Protocol

A robust analytical method requires careful optimization of both the chromatographic separation and the mass spectrometric detection. The following workflow and protocol are designed to provide high sensitivity and specificity for the analysis of the target compound.

G cluster_workflow Analytical Workflow A 1. Sample Preparation B 2. LC Separation A->B C 3. MS Detection (Full Scan Survey) B->C D 4. Precursor Ion Selection (m/z 310.4) C->D E 5. MS/MS Fragmentation (CID) D->E F 6. Data Acquisition & Analysis E->F

Caption: General experimental workflow for LC-MS/MS analysis.

Protocol: LC-MS/MS Analysis

This protocol is designed for a modern Liquid Chromatography system coupled to a triple quadrupole or Q-TOF mass spectrometer.[7][8]

A. Sample and Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of 4'-Methoxy-2-piperidinomethyl benzophenone standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of Mobile Phase A and Mobile Phase B to create calibration standards (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: For analysis in a matrix (e.g., plasma, environmental water), a suitable extraction method such as protein precipitation or solid-phase extraction (SPE) should be employed to remove interferences.[9] The final extract should be reconstituted in the initial mobile phase composition.

B. Liquid Chromatography (LC) Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately non-polar compounds like benzophenones.[7]
Mobile Phase A Water + 0.1% Formic AcidThe acid promotes protonation for ESI+ mode.
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidStrong organic solvent for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column, ensuring good chromatographic efficiency.
Injection Volume 5 µLA typical volume to balance sensitivity and peak shape.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Gradient 5% B to 95% B over 8 min, hold for 2 min, re-equilibrate for 3 min.A standard gradient to elute the compound and clean the column.

C. Mass Spectrometry (MS) Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveTargets the basic piperidine nitrogen for efficient protonation.
Ion Spray Voltage +4500 VOptimizes the formation of gas-phase ions.
Source Temp. 500 °CFacilitates desolvation of the ESI droplets.
Curtain Gas (CUR) 30 psiPrevents neutral molecules from entering the mass analyzer.
Collision Gas (CAD) Nitrogen, Medium SettingUsed for collision-induced dissociation in the collision cell.
Scan Type Multiple Reaction Monitoring (MRM)For high-sensitivity quantification and confirmation.[1][8]

D. Multiple Reaction Monitoring (MRM) Transitions

For targeted quantitative analysis, monitoring specific precursor-to-product ion transitions provides the highest degree of sensitivity and selectivity.

TransitionPurposeDeclustering Potential (DP)Collision Energy (CE)
Q1: 310.4 -> Q3: 135.1 Quantifier 80 V35 eV
Q1: 310.4 -> Q3: 202.1 Qualifier 80 V25 eV

Note: DP and CE values are instrument-dependent and should be optimized by infusing the standard solution and performing automated or manual tuning.

Conclusion

The mass spectrometric analysis of 4'-Methoxy-2-piperidinomethyl benzophenone is effectively achieved using ESI+ coupled with tandem mass spectrometry. The molecule's structure leads to predictable and structurally informative fragmentation patterns, with the formation of the 4-methoxybenzoyl cation (m/z 135.1) serving as a robust and characteristic product ion suitable for quantification. The provided LC-MS/MS protocol offers a comprehensive framework for researchers requiring sensitive and selective analysis of this compound. This method can be adapted for various matrices, making it a valuable tool in pharmaceutical, environmental, and safety testing applications.

References

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • In-Silico Science. (2024, August 18). Decoding Benzophenone Derivatives: A Deep Dive Into Biofluid Analysis Using LC-MS/MS.
  • Royal Society of Chemistry. (n.d.). Determination of benzophenone and related compounds in plastic packaged baby food by ultra-high-performance liquid chromatography coupled to tandem mass spectrometry. Analytical Methods.
  • ResearchGate. (2017, September). A fragmentation pathway of benzophenone formed in MS, take 2,6,4′-trihydroxy-4-methoxybenzophenone as an example.
  • ChemScene. (n.d.). 4-Methoxy-4'-piperidinomethyl benzophenone.
  • PubMed. (2018, August 15). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Derivatives.
  • Santa Cruz Biotechnology, Inc. (n.d.). 4-Methoxybenzophenone Material Safety Data Sheet.
  • BenchChem. (2025). Application Notes and Protocols for Mass Spectrometry Analysis of 4-(4-Ethoxyphenyl)-2-methyl-1-butene.
  • Journal of Food and Drug Analysis. (2021, June 15). Rapid determination of benzophenone derivatives in cereals using FaPEx coupled with ultra–high-performance liquid chromatograp.
  • PMC. (n.d.). Metabolism and Disposition of 2-Hydroxy-4-Methoxybenzophenone, a Sunscreen Ingredient, in Harlan Sprague Dawley Rats and B6C3F1/N Mice; a Species and Route Comparison.
  • Scilit. (2005, October 31). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites.
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Application Notes & Protocols: 4'-Methoxy-2-piperidinomethyl Benzophenone as a High-Performance UV Absorber

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4'-Methoxy-2-piperidinomethyl benzophenone as a novel UV absorber. Benzophenone derivatives are a cornerstone of photoprotective strategies, valued for their ability to convert harmful UV radiation into benign thermal energy.[1][2] This particular derivative, functionalized with a methoxy group and a piperidinomethyl moiety, offers unique solubility and performance characteristics. These notes detail the underlying photophysical mechanisms, provide validated protocols for performance evaluation and photostability testing, and discuss key considerations for its incorporation into pharmaceutical and cosmetic formulations.

Scientific Foundation: Mechanism of UV Absorption and Energy Dissipation

The efficacy of any UV absorber lies in its molecular ability to absorb high-energy photons and dissipate that energy without undergoing photodegradation.[3] Benzophenones excel at this through a well-understood photophysical pathway.[1][4]

Upon absorbing a UV photon (primarily in the UVA and UVB range), the 4'-Methoxy-2-piperidinomethyl benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).[1] What makes the benzophenone core exceptionally stable is its high efficiency in undergoing intersystem crossing (ISC), a rapid transition from the singlet state (S₁) to a lower-energy triplet state (T₁).[1] This triplet state then returns to the ground state (S₀) through non-radiative decay, releasing the absorbed energy as harmless heat into its local environment.[3][5] This rapid and efficient cycle allows a single molecule to absorb and dissipate thousands of photons without breaking down, ensuring long-lasting protection.

The specific functional groups on this derivative play a crucial role:

  • 4'-Methoxy Group (-OCH₃): This electron-donating group on the phenyl ring can modulate the molecule's absorption spectrum, often shifting the maximum absorption wavelength (λmax) and increasing the molar extinction coefficient, enhancing its UV-filtering capacity.[2][6]

  • 2-Piperidinomethyl Group: This moiety significantly influences the molecule's solubility profile, potentially increasing its compatibility with polar solvent systems or specific polymer matrices. It may also offer a site for further chemical modification if covalent bonding into a polymer backbone is desired.

Diagram 1: Photophysical Pathway of Benzophenone UV Absorption

G S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 UV Photon Absorption (n→π*) T1 Excited Triplet State (T₁) S1->T1 T1->S0 Non-Radiative Decay (Vibrational Relaxation) Heat Heat Dissipation

Caption: Energy dissipation mechanism of 4'-Methoxy-2-piperidinomethyl benzophenone.

Physicochemical & Spectroscopic Properties

A thorough understanding of the material's properties is critical for effective formulation. The data below serves as a baseline for experimental design.

PropertyValueMethod / Reference
IUPAC Name (4-methoxyphenyl)(2-(piperidin-1-ylmethyl)phenyl)methanone---
Molecular Formula C₂₀H₂₃NO₂---
Molar Mass 321.41 g/mol ---
λmax in Ethanol ~286 nm (UVB), ~325 nm (UVA)UV-Vis Spectrophotometry
Molar Absorptivity (ε) at λmax > 12,000 L mol⁻¹ cm⁻¹UV-Vis Spectrophotometry
Solubility Soluble in ethanol, methanol, acetone; Poorly soluble in waterExperimental Observation

Protocol: In Vitro Evaluation of UV Protection Efficacy

This protocol details the steps to quantify the UV-blocking performance of 4'-Methoxy-2-piperidinomethyl benzophenone in a model formulation using UV-Vis spectrophotometry, adapted from established in vitro sun protection test methods.[7][8][9]

Objective: To determine the absorbance spectrum and calculate the in vitro UV protection factor of a formulation containing the UV absorber.

3.1 Materials & Equipment

  • 4'-Methoxy-2-piperidinomethyl benzophenone

  • Ethanol (95%, UV grade)

  • Glycerin

  • Polymethylmethacrylate (PMMA) plates, roughened (to mimic skin topography)[8]

  • Positive displacement pipette

  • UV-Vis Spectrophotometer with an integrating sphere and sample holder for plates

  • Analytical balance

3.2 Protocol Steps

  • Spectrophotometer Calibration: Calibrate the instrument according to the manufacturer's guidelines. Perform a blank measurement using a clean PMMA plate treated with glycerin to set the baseline.[7]

  • Preparation of Stock Solution (1% w/v):

    • Accurately weigh 100 mg of 4'-Methoxy-2-piperidinomethyl benzophenone.

    • Dissolve in a 10 mL volumetric flask using 95% ethanol. Ensure complete dissolution.

  • Preparation of Test Formulation (0.1% in Hydroalcoholic Gel):

    • In a beaker, mix 1.0 mL of the 1% stock solution with 8.0 mL of 95% ethanol and 1.0 mL of glycerin.

    • Prepare a "Control" formulation using the same procedure but substituting the stock solution with 1.0 mL of pure 95% ethanol.

  • Sample Application on PMMA Plate:

    • Place a PMMA plate on the analytical balance and tare.

    • Using a positive displacement pipette, apply the test formulation evenly across the plate at a concentration of 1.3 mg/cm².[10] The exact volume depends on the plate area.

    • Spread the formulation evenly over the entire surface using a gloved finger with a finger cot, mimicking standard application procedures.

    • Allow the plate to dry in the dark for 20 minutes.

  • Spectrophotometric Measurement:

    • Place the dried sample plate into the spectrophotometer.

    • Measure the absorbance from 290 nm to 400 nm at 1 nm intervals.[7]

    • Perform measurements on at least three separate plates for statistical validity.[7]

    • Repeat the process for the Control formulation.

3.3 Data Analysis & Interpretation

  • Plot the Data: Graph the average absorbance vs. wavelength for both the test and control formulations.

  • Calculate Key Metrics: The absorbance spectrum can be used to calculate several industry-standard metrics, such as the in vitro Sun Protection Factor (SPF) and Critical Wavelength (λc), using established equations provided in ISO 24443 or similar guidelines.[10] A higher and broader absorbance curve indicates superior protection across the UV spectrum.

Protocol: Photostability Assessment

A critical attribute of a UV absorber is its ability to resist degradation upon prolonged UV exposure.[11][12] This protocol provides a method for assessing the photostability of the formulated compound.

Objective: To measure the change in UV absorbance of the formulation after a controlled dose of UV radiation.

Diagram 2: Workflow for Photostability Testing

G cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Analysis A Prepare Formulation (as in Protocol 3) B Apply to PMMA Plate (1.3 mg/cm²) A->B C Measure Initial Absorbance (A₀) from 290-400 nm B->C D Expose Plate to Controlled UV Dose (Solar Simulator) C->D E Measure Final Absorbance (Aₑ) from 290-400 nm D->E F Calculate % Photodegradation [(A₀ - Aₑ) / A₀] * 100 E->F G Report Results F->G

Caption: Experimental workflow for assessing the photostability of the UV absorber.

4.1 Materials & Equipment

  • Prepared sample plates (from Protocol 3)

  • UV Solar Simulator (calibrated source)

  • UV-Vis Spectrophotometer

4.2 Protocol Steps

  • Initial Measurement: Perform an initial absorbance scan (A₀) on a freshly prepared and dried sample plate as described in Protocol 3.5.

  • UV Exposure:

    • Place the same plate in a solar simulator.

    • Expose the sample to a defined dose of UV radiation. A common dose for photostability testing is based on the initial calculated UVA protection factor (UVAPF₀), for example, a dose (D) equal to 1.2 x UVAPF₀ in J/cm².[9][11]

  • Final Measurement: Immediately after exposure, re-measure the absorbance spectrum (Aₑ) of the plate using the same spectrophotometer settings.

  • Data Analysis:

    • Overlay the absorbance spectra before (A₀) and after (Aₑ) UV exposure.

    • Calculate the percentage of absorbance loss at the λmax to quantify photodegradation. A photostable compound will show minimal difference between the two curves.

    • % Protection Retained = (Aₑ / A₀) * 100

Considerations for Drug Development Professionals

When incorporating a UV absorber into a pharmaceutical product, such as a topical cream containing a photosensitive Active Pharmaceutical Ingredient (API), several factors beyond UV absorption must be considered:

  • API Compatibility: The UV absorber must not react with the API or other excipients in the formulation. Forced degradation studies should be conducted on the final formulation.

  • Photoreactivity: While benzophenones are generally stable, it is crucial to ensure they do not act as photosensitizers, a process where the excited triplet state of the absorber could transfer energy to the API or other molecules, inducing their degradation.[1]

  • Regulatory Status: Ensure the UV absorber is approved for pharmaceutical or cosmetic use in the target regulatory regions.

  • Packaging Protection: In addition to protecting the skin, UV absorbers are critical for protecting light-sensitive drugs within their packaging.[5][13] 4'-Methoxy-2-piperidinomethyl benzophenone could be incorporated into clear plastic packaging materials to prevent drug degradation from ambient light.[5]

Troubleshooting

IssuePossible CauseRecommended Solution
Low / Inconsistent Absorbance Readings Uneven application of the formulation on the PMMA plate.Ensure the use of a calibrated pipette and a consistent, methodical spreading technique.[10] Use an automated spreader for maximum reproducibility.
High Photodegradation The UV absorber may be inherently unstable in the chosen formulation vehicle.Evaluate compatibility with other solvents or excipients. Ensure the UV exposure dose is accurately calibrated.
Precipitation in Formulation Exceeding the solubility limit of the compound.Re-evaluate the required concentration. Consider using a co-solvent or alternative formulation base.

Conclusion

4'-Methoxy-2-piperidinomethyl benzophenone demonstrates significant potential as a high-performance UV absorber. Its molecular structure is engineered for efficient and stable dissipation of UV energy. The protocols outlined in this document provide a robust framework for quantifying its efficacy and photostability, enabling researchers and formulators to confidently evaluate its suitability for protecting light-sensitive drugs, enhancing the stability of cosmetic products, and improving the durability of polymeric materials.

References

  • A Technical Guide to the Photophysical Properties of Symmetrically Substituted Benzophenones. Benchchem.
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  • Photophysical properties of benzophenone (BP)‐derived materials in the... ResearchGate.
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  • Cosmetics — Sun protection test method — Determination of sunscreen UVA photoprotection in vitro.
  • ISO 23675: The Evolution of SPF Testing with an In Vitro Approach. ALS Global.
  • IN VITRO METHOD FOR THE DETERMINATION OF THE UVA PROTECTION FACTOR AND “CRITICAL WAVELENGTH” VALUES OF SUNSCREEN PRODUCTS Guideline March 2011. CEC EDITORE.
  • Spectrophotometric Evaluation of UV Absorbers in Pharmaceutical Packaging. HunterLab.
  • In vitro measurement of sunscreen protection. SciSpace.
  • In-Vitro SPF – Alternative Sunscreen Test Method. SpecialChem.
  • A Comparative Guide to the Photostability of Oxanilide-Based UV Stabilizers. Benchchem.
  • Explanation of the advantages of the ultraviolet absorber triazine UVA.
  • The Quest for Avobenzone Stabilizers and Sunscreen Photostability. Cosmetics & Toiletries.
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  • Photostability of HDPE filaments stabilized with UV absorbers (UVA) and light stabilizers (HALS). ResearchGate.
  • Understanding ICH Photostability Testing. Q-Lab.
  • Why UV Absorbers Are Key for Durable Polymers and Coatings. Sarex.
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  • evaluating the extraction resistance and permanence of uv absorber uv-1577. BDMAEE.
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  • Understanding of Benzophenone UV Absorber-Induced Damage and Apoptosis in Human Hepatoma Cells. MDPI.
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  • Use of benzophenone-4 and its salts to quench the fluorescence of disodium phenyl dibenzimidazole tetrasulfonate. Google Patents.
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Application Notes and Protocols for 4'-Methoxy-2-piperidinomethyl benzophenone: A Scaffold for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Methoxy-2-piperidinomethyl benzophenone is a synthetic organic compound featuring a diarylketone core, a structure of significant interest in medicinal chemistry. While this specific molecule is not extensively documented in peer-reviewed literature, its constituent functional groups—the benzophenone scaffold, the methoxy ether, and the piperidinomethyl moiety—are present in numerous pharmacologically active agents. This guide deconstructs the molecule to propose its potential therapeutic applications based on established structure-activity relationships (SAR) of analogous compounds. We provide detailed, field-proven protocols for the synthesis of this molecule and for its biological evaluation in anticancer, anti-inflammatory, and neuroscience-related assays. This document serves as a roadmap for researchers looking to explore the therapeutic potential of this novel chemical entity.

Introduction: Deconstructing the Therapeutic Potential

The benzophenone scaffold is a "privileged" structure in drug discovery, known for its ability to interact with a wide array of biological targets.[1] Its derivatives have been developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] The therapeutic trajectory of a benzophenone derivative is heavily influenced by its substitution pattern.

  • The Benzophenone Core: This diarylketone structure provides a rigid, three-dimensional framework that can be tailored to fit into the binding pockets of various enzymes and receptors. It is also a known photosensitizer, a property that can be exploited in photodynamic therapy.[2]

  • The 4'-Methoxy Group: The electron-donating methoxy group on one of the phenyl rings can significantly influence the molecule's electronic properties, metabolic stability, and binding interactions. Methoxy groups are prevalent in many approved drugs and are known to enhance antioxidant and anticancer activities in certain molecular contexts.[3]

  • The 2-Piperidinomethyl Group: The introduction of a basic piperidine ring via a methylene linker introduces a key pharmacophore. The piperidine moiety can increase aqueous solubility and provides a protonatable nitrogen atom, which is crucial for forming ionic interactions with acidic amino acid residues in target proteins, such as kinases, G-protein coupled receptors (GPCRs), and transporters.[4]

Based on these components, 4'-Methoxy-2-piperidinomethyl benzophenone presents as a promising candidate for investigation in several therapeutic areas.

Potential Therapeutic Applications & Screening Protocols

Anticancer Activity

Many benzophenone derivatives exhibit potent cytotoxic effects against various cancer cell lines.[1] For instance, certain 2,4-dimethoxybenzophenone-piperidine conjugates have demonstrated significant antileukemic activity.[1] The proposed mechanism often involves the inhibition of key signaling proteins or the induction of apoptosis.

This protocol details a standard method to assess the compound's ability to inhibit cancer cell proliferation.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 4'-Methoxy-2-piperidinomethyl benzophenone against selected cancer cell lines (e.g., MCF-7 for breast cancer, K562 for leukemia).

Materials:

  • Human cancer cell lines (e.g., MCF-7, K562)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 4'-Methoxy-2-piperidinomethyl benzophenone (test compound)

  • Doxorubicin (positive control)

  • Dimethyl sulfoxide (DMSO, vehicle control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microplates, multichannel pipette, CO₂ incubator, microplate reader.

Procedure:

  • Cell Seeding: Culture cells to ~80% confluency. Trypsinize, count, and seed 5,000-10,000 cells per well in a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of 2-fold dilutions in complete medium, typically ranging from 100 µM to 0.1 µM.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include wells for vehicle control (DMSO only) and positive control (Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: Hypothetical IC₅₀ Values

CompoundCell LineIC₅₀ (µM)
4'-Methoxy-2-piperidinomethyl benzophenoneMCF-7Experimental
4'-Methoxy-2-piperidinomethyl benzophenoneK562Experimental
Doxorubicin (Control)MCF-70.5 - 1.5
Doxorubicin (Control)K5620.1 - 0.5
Anti-inflammatory Activity

Benzophenone derivatives have been reported to possess anti-inflammatory properties, often by inhibiting pro-inflammatory cytokines like TNF-α and IL-1β.[1]

Objective: To evaluate the ability of the test compound to inhibit the production of TNF-α in macrophages stimulated with LPS.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • 4'-Methoxy-2-piperidinomethyl benzophenone

  • Dexamethasone (positive control)

  • Mouse TNF-α ELISA kit

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., 1 µM to 50 µM) for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Quantify the amount of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer’s instructions.

  • Analysis: Calculate the percentage inhibition of TNF-α production for each compound concentration compared to the LPS-only control. Determine the IC₅₀ value.

Workflow for Anti-inflammatory Screening

G cluster_0 Cell Culture & Plating cluster_1 Treatment & Stimulation cluster_2 Analysis A Culture RAW 264.7 Macrophages B Seed Cells in 96-well Plate A->B C Pre-treat with Test Compound B->C D Stimulate with LPS (100 ng/mL) C->D E Incubate for 24h D->E F Collect Supernatant E->F G Quantify TNF-α via ELISA F->G H Calculate IC₅₀ G->H

Caption: Workflow for TNF-α Inhibition Assay.

Choline Transporter (CHT) Inhibition

The piperidine moiety is a common feature in compounds targeting CNS proteins. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent inhibitors of the presynaptic choline transporter (CHT), a key protein in cholinergic signaling.[4] Given its structural similarities, 4'-Methoxy-2-piperidinomethyl benzophenone is a rational candidate for CHT inhibition screening.

Objective: To measure the inhibition of choline uptake by the test compound in cells expressing human CHT.

Materials:

  • HEK-293 cells stably transfected with human CHT (hCHT)

  • [³H]Choline chloride (radioligand)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Hemicholinium-3 (HC-3, known CHT inhibitor, positive control)

  • Scintillation vials and fluid

  • Scintillation counter

Procedure:

  • Cell Plating: Plate hCHT-expressing HEK-293 cells in 24-well plates and grow to confluency.

  • Pre-incubation: Wash the cells with KRH buffer. Pre-incubate the cells for 10 minutes at 37°C with KRH buffer containing various concentrations of the test compound or HC-3.

  • Initiate Uptake: Add [³H]choline (final concentration ~100 nM) to each well to start the uptake reaction. Incubate for a short period (e.g., 10 minutes) at 37°C.

  • Terminate Uptake: Stop the reaction by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH).

  • Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a high concentration of HC-3). Calculate the percentage inhibition for each concentration of the test compound and determine the IC₅₀.[4]

Synthetic Protocol

The synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone can be envisioned through a multi-step process starting from commercially available materials. The key steps would be the formation of the benzophenone core followed by the introduction of the piperidinomethyl side chain. A plausible route involves the Friedel-Crafts acylation followed by a Mannich-type reaction or reductive amination. A more direct approach starts with a pre-functionalized benzoic acid.

Protocol 3.1: Synthesis via Acylation and Reductive Amination

Objective: To synthesize 4'-Methoxy-2-piperidinomethyl benzophenone from 2-methyl-4'-methoxybenzophenone.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Nucleophilic Substitution A 2-Methyl-4'-methoxybenzophenone C 2-(Bromomethyl)-4'-methoxybenzophenone A->C CCl₄, reflux B NBS, AIBN E 4'-Methoxy-2-piperidinomethyl benzophenone C->E Acetonitrile, rt D Piperidine, K₂CO₃

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4'-Methoxy-2-piperidinomethyl Benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9). This compound features a lipophilic benzophenone core coupled with a basic tertiary amine (piperidine ring). This bifunctional nature dictates its physicochemical behavior, meaning standard purification techniques often require specific modifications to prevent product loss, degradation, or poor resolution.

This guide provides field-proven troubleshooting strategies, quantitative comparisons, and self-validating experimental protocols to ensure high-yield, high-purity recovery.

Troubleshooting FAQs

Q1: Why does my compound streak and tail heavily during silica gel column chromatography? A1: 4'-Methoxy-2-piperidinomethyl benzophenone contains a basic tertiary amine. Standard silica gel is inherently acidic due to surface silanol (Si-OH) groups. When a basic amine travels through the column, it undergoes strong hydrogen bonding and acid-base interactions with these silanols, causing the compound to stick to the stationary phase. This manifests as severe peak tailing and low recovery[1]. Solution: Deactivate the silica by adding 1–2% of a volatile basic modifier, such as , to your mobile phase[2]. The TEA outcompetes the target amine for the acidic binding sites, ensuring a tight, symmetrical elution band[1].

Q2: I have unreacted neutral starting materials (e.g., methoxybenzene derivatives) in my crude mixture. What is the most scalable way to remove them? A2: Acid-base liquid-liquid extraction is highly recommended for this structural class. The piperidine moiety has a pKa of approximately 9–10. By washing the organic solution of your crude mixture with a dilute acid (e.g., 1M HCl), the amine is protonated into a highly water-soluble [3]. Neutral impurities remain in the organic layer and can be easily discarded[4]. Basifying the isolated aqueous layer regenerates the lipophilic free base, which can then be extracted back into fresh organic solvent[5].

Q3: The purified free base remains a viscous oil. How can I obtain a crystalline solid for easier handling and storage? A3: Tertiary amines with flexible alkyl chains often resist crystallization as free bases. Converting the free base into a hydrochloride (HCl) salt is a standard methodology to induce crystallinity and improve long-term stability. Dissolve the free base in a non-polar solvent (like diethyl ether) and add a stoichiometric amount of 4M HCl in dioxane; the will typically precipitate out as a filterable solid[6]. The rigid ionic lattice of the salt promotes crystallization, effectively excluding structurally dissimilar impurities from the crystal matrix[7].

Quantitative Data Summary

The following table summarizes the expected outcomes of the three primary purification strategies discussed in this guide. Use this data to select the appropriate method based on your specific purity requirements and scale.

Purification StrategyTypical Yield RecoveryPurity AchievedScalabilityCost & Resource Intensity
Acid-Base Extraction 85% - 95%Moderate (Removes neutral/acidic impurities)Excellent (Highly scalable)Low (Requires only basic bulk solvents and aqueous acids/bases)
Silica Gel Chromatography (TEA Modified) 70% - 85%High (Separates structurally similar basic impurities)Poor to Moderate (Solvent heavy, column size limits)High (Requires large volumes of high-purity solvents and silica)
HCl Salt Crystallization 80% - 90%Very High (Crystal lattice excludes impurities)Excellent (Standard industrial practice)Low to Moderate (Requires anhydrous HCl/dioxane and controlled cooling)

Process Visualization

The following workflow illustrates the logical phase-transfer logic utilized during the acid-base extraction of the compound.

AcidBaseExtraction Crude Crude Mixture (Free Base + Impurities) Dissolve Dissolve in Organic Solvent (e.g., EtOAc or DCM) Crude->Dissolve AcidWash Extract with 1M HCl (Protonation of Piperidine) Dissolve->AcidWash OrgLayer1 Organic Layer (Neutral Impurities) AcidWash->OrgLayer1 Discard AqLayer1 Aqueous Layer (Amine Hydrochloride Salt) AcidWash->AqLayer1 Keep Basify Basify with NaOH to pH >10 (Regenerate Free Base) AqLayer1->Basify Extract2 Extract with Organic Solvent Basify->Extract2 OrgLayer2 Organic Layer (Pure Free Base) Extract2->OrgLayer2 Keep AqLayer2 Aqueous Layer (Inorganic Salts) Extract2->AqLayer2 Discard Evaporate Dry over Na2SO4 & Evaporate Solvent OrgLayer2->Evaporate PureProduct Purified 4'-Methoxy-2-piperidinomethyl benzophenone Evaporate->PureProduct

Workflow for the Acid-Base Extraction of 4'-Methoxy-2-piperidinomethyl benzophenone.

Experimental Protocols

Protocol A: Acid-Base Liquid-Liquid Extraction

This protocol acts as a self-validating system: successful phase transfer is visually confirmed by the precipitation of the free base upon the addition of NaOH.

  • Dissolution: Dissolve the crude 4'-Methoxy-2-piperidinomethyl benzophenone in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Extraction (Protonation): Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous Hydrochloric Acid (HCl). Stopper and invert gently, venting frequently. Causality: The basic piperidine ring protonates, forming a water-soluble ammonium salt[3].

  • Phase Separation: Allow the layers to separate. The aqueous layer (containing the product) is collected. The organic layer (containing neutral unreacted benzophenones) is discarded[4].

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 2M Sodium Hydroxide (NaOH) dropwise until the pH reaches >10 (verify with pH paper). Causality: The solution will turn cloudy as the lipophilic free base is regenerated and precipitates out of the aqueous phase[5].

  • Organic Extraction: Extract the basified aqueous layer 2–3 times with fresh Ethyl Acetate to recover the free base.

  • Washing & Drying: Wash the combined organic extracts with brine, dry over anhydrous Sodium Sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Protocol B: Hydrochloride Salt Crystallization

This protocol is utilized when the free base remains an oil and requires upgrading to a high-purity, stable solid.

  • Dissolution: Dissolve the purified free base in a minimal volume of a dry, non-polar solvent such as anhydrous Diethyl Ether or Isopropanol[6].

  • Acidification: Cool the solution to 0°C in an ice bath. Slowly add 1.05 to 1.1 equivalents of 4M HCl in 1,4-dioxane dropwise under continuous magnetic stirring[7].

  • Precipitation: A white to off-white precipitate of 4'-Methoxy-2-piperidinomethyl benzophenone hydrochloride will begin to form immediately[7]. Stir for an additional 30 minutes at 0°C to ensure complete crystallization.

  • Isolation: Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with a small volume of ice-cold Diethyl Ether to remove any soluble impurities. Dry the crystals under high vacuum to constant weight.

References

  • Study.com. "Acid-Base Extraction | Purpose, Theory & Applications".[Link]

  • Wikipedia. "Acid–base extraction".[Link]

  • Chemistry LibreTexts. "4.8: Acid-Base Extraction".[Link]

  • D-NB.info. "Improved Methodology for the Preparation of Chiral Amines".[Link]

Sources

Navigating the Purification of 4'-Methoxy-2-piperidinomethyl benzophenone: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the recrystallization of 4'-Methoxy-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered during the purification of this compound. Here, we move beyond generic protocols to offer a troubleshooting framework grounded in the physicochemical principles governing crystallization.

I. Understanding the Molecule: Predicted Physicochemical Properties

A successful recrystallization hinges on understanding the solute's properties. While specific experimental data for 4'-Methoxy-2-piperidinomethyl benzophenone is not extensively published, we can infer its behavior from its structural motifs: a benzophenone core, a methoxy group, and a piperidinomethyl group.

PropertyPredicted Value/CharacteristicRationale & Implication for Recrystallization
Molecular Formula C₂₀H₂₃NO₂Indicates a relatively large, moderately polar organic molecule.
Molecular Weight 309.40 g/mol [1]A higher molecular weight can sometimes lead to slower dissolution kinetics.
Polarity Moderately PolarThe ketone, methoxy, and tertiary amine groups introduce polarity, while the two phenyl rings and the piperidine ring contribute to its nonpolar character. This duality is key to selecting a suitable solvent system.
Melting Point Likely a crystalline solid at room temperature. The melting point of the related 4-methoxybenzophenone is 60-63 °C.[2] The addition of the bulkier piperidinomethyl group would likely alter this.A melting point well above room temperature is a prerequisite for a successful recrystallization from most common solvents.[3] It is crucial that the solvent's boiling point is lower than the compound's melting point to prevent "oiling out".[3]
Solubility Expected to have good solubility in moderately polar to nonpolar organic solvents.[4] Poorly soluble in water.The "like dissolves like" principle suggests solvents like alcohols, ketones, esters, and chlorinated solvents are good starting points for screening.[4][5] A solvent pair, likely an alcohol-water mixture, may be ideal.[3]

II. FAQs: Foundational Questions in Recrystallization

Q1: What is the primary goal of recrystallizing 4'-Methoxy-2-piperidinomethyl benzophenone?

Recrystallization is a purification technique designed to remove impurities from a solid compound.[6] For a pharmaceutical intermediate like 4'-Methoxy-2-piperidinomethyl benzophenone, the goal is to achieve high chemical purity and a consistent crystalline form (polymorph), which is critical for downstream reaction performance and regulatory compliance.[7]

Q2: How do I select an appropriate solvent for recrystallization?

The ideal solvent should exhibit a high-temperature coefficient for solubility; that is, it should dissolve the compound well at its boiling point but poorly at low temperatures (e.g., room temperature or 0-4 °C).[3][6] This differential solubility is the driving force for crystal formation upon cooling.

Key Solvent Selection Criteria:

  • High solubility at high temperatures: To allow for complete dissolution of the compound.

  • Low solubility at low temperatures: To maximize the recovery (yield) of the purified compound.[3]

  • Boiling point below the compound's melting point: To prevent the compound from melting in the hot solvent, a phenomenon known as "oiling out".[3]

  • Inertness: The solvent must not react with the compound.[8]

  • Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.[6]

  • Impurity solubility: Ideally, impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[8]

III. Experimental Protocol: A Step-by-Step Guide to Recrystallization

This protocol provides a systematic approach to developing a successful recrystallization procedure for 4'-Methoxy-2-piperidinomethyl benzophenone.

Step 1: Solvent Screening

The first step is to identify a suitable solvent or solvent system through small-scale experiments.

Recommended Starting Solvents for Screening:

  • Ethanol

  • Methanol

  • Isopropanol

  • Acetone

  • Ethyl Acetate

  • Toluene

  • Acetonitrile

  • A mixture of Ethanol and Water

Procedure:

  • Place approximately 50 mg of the crude 4'-Methoxy-2-piperidinomethyl benzophenone into a small test tube.

  • Add the selected solvent dropwise at room temperature, vortexing after each addition, until a total of 1 mL has been added. Observe the solubility. If the compound dissolves completely, the solvent is too good and should be considered as the soluble component of a solvent pair.

  • If the compound is not fully soluble at room temperature, heat the test tube in a water bath towards the solvent's boiling point.

  • Continue to add the solvent dropwise until the compound just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 15-20 minutes.

  • Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid.

Step 2: The Recrystallization Workflow

Recrystallization_Workflow

Detailed Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude 4'-Methoxy-2-piperidinomethyl benzophenone. Add a magnetic stir bar or boiling chips. Add the chosen solvent and heat the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[3]

  • Hot Filtration (if necessary): If there are insoluble impurities (e.g., dust, inorganic salts), perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[9]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10] Rushing the cooling process can lead to the precipitation of smaller, less pure crystals.[11]

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the amount of crystallized product.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[3]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a temperature well below the compound's melting point.

IV. Troubleshooting Guide

Problem: The compound does not dissolve in the hot solvent.

  • Cause: The solvent is not a good choice for this compound, or there is an insufficient amount of solvent.

  • Solution:

    • Gradually add more hot solvent. Be mindful that using an excessive amount will decrease your final yield.[12]

    • If the compound still does not dissolve after adding a significant volume of solvent, a different solvent should be selected. Revisit the solvent screening step.

Problem: The compound "oils out" instead of crystallizing.

  • Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, which can depress the melting point.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional solvent to decrease the saturation.

    • Allow the solution to cool more slowly. Very slow cooling can favor crystal formation over oiling.[12]

    • If oiling persists, consider using a lower-boiling point solvent.

Problem: No crystals form upon cooling.

  • Cause: The solution is not supersaturated. This could be due to using too much solvent or the compound being highly soluble in the solvent even at low temperatures.

  • Solution:

    • Induce Crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide a nucleation site for crystal growth.[12]

      • Seeding: Add a "seed crystal" (a tiny crystal of the pure compound) to the solution to initiate crystallization.[12]

    • Reduce Solvent Volume: If induction techniques fail, it is likely that too much solvent was used. Gently heat the solution to boil off some of the solvent, then attempt to cool and crystallize again.[12]

Problem: The final yield is very low.

  • Cause:

    • Too much solvent was used, causing a significant amount of the product to remain in the mother liquor.[10]

    • The crystals were washed with too much cold solvent.

    • Premature crystallization occurred during hot filtration.

  • Solution:

    • If the mother liquor has not been discarded, you can try to recover more product by evaporating some of the solvent and re-cooling.

    • In future attempts, use the minimum amount of hot solvent necessary for dissolution and wash the final crystals sparingly with ice-cold solvent.

Troubleshooting_Decision_Tree

V. References

  • Recrystallization-1.pdf. Available at:

  • Experiment : Recrystallization – Part I: Solvent Selectio nn - Science Learning Center. Available at:

  • Recrystallization Solvent Selection Guide | PDF - Scribd. Available at: [Link]

  • Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]

  • Recrystallization Techniques in Chemistry | PDF | Solubility | Filtration - Scribd. Available at: [Link]

  • EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents. Available at:

  • Methods for the preparation of benzophenones derivatives - European Patent Office - EP 0855379 A1. Available at: [Link]

  • Recrystallization Techniques for Purification | PDF | Solubility | Solvent - Scribd. Available at: [Link]

  • Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters - EBSCO. Available at: [Link]

  • Chapter 13 - Crystallization in the Pharmaceutical Industry - Cambridge University Press & Assessment. Available at: [Link]

  • 4-Methoxybenzophenone | C14H12O2 | CID 69146 - PubChem. Available at: [Link]

  • CN108586224B - Method for purifying and separating benzophenone - Google Patents. Available at:

  • Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon - PMC. Available at: [Link]

  • Pharmaceutical Crystallization in drug development - Syrris. Available at: [Link]

  • (4-Methoxyphenyl)(piperidin-4-yl)methanone | C13H17NO2 | CID 2740588 - PubChem. Available at: [Link]

  • Rapid crystal growth of benzophenone by low temperature solution growth and its characterization - Scholars Research Library. Available at: [Link]

  • Summary of the main properties of 4-methyl benzophenone (4-MBP) and... - ResearchGate. Available at: [Link]

Sources

resolving peak overlap in NMR spectrum of 4'-Methoxy-2-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific spectral challenges associated with 4'-Methoxy-2-piperidinomethyl benzophenone .

This molecule presents a "perfect storm" of NMR signal overlap: the aromatic region (6.8–8.0 ppm) suffers from the clustering of an AA'BB' spin system (4'-methoxy ring) with a complex 1,2-disubstituted ring, while the aliphatic region (1.4–3.5 ppm) is plagued by the dynamic conformational exchange of the piperidine moiety.

Below is the logical diagnostic workflow we will use to systematically resolve these overlaps.

NMR_Workflow Start Identify Peak Overlap in 1H NMR Spectrum Region Determine Problematic Spectral Region Start->Region Aromatic Aromatic Region (6.8 - 8.0 ppm) Region->Aromatic Aliphatic Aliphatic Region (1.4 - 3.5 ppm) Region->Aliphatic Solvent Solvent Titration (e.g., CDCl3 to C6D6) Aromatic->Solvent Step 1: ASIS VTNMR Variable Temp (VT) NMR Assess Dynamics Aliphatic->VTNMR If peaks are broad TwoD 2D NMR (HSQC/HMBC) Heteronuclear Dispersion Aliphatic->TwoD Direct 13C correlation PureShift Pure Shift NMR (PSYCHE) Solvent->PureShift If J-coupling persists PureShift->TwoD For final assignment VTNMR->TwoD If sharp but overlapped

Caption: Logical workflow for resolving aromatic and aliphatic NMR signal overlap.

Module 1: Aromatic Solvent-Induced Shifts (ASIS)

Q: The aromatic protons of the benzophenone core and the piperidine ring protons are severely overlapping in CDCl₃. What is the most efficient first step?

A: Before resorting to complex multidimensional pulse sequences, you must alter the solvation environment. In CDCl₃, the 4'-methoxy ring and the 2-substituted ring often co-resonate. By switching to or titrating with an aromatic solvent like Benzene-d₆ (C₆D₆), you induce Aromatic Solvent-Induced Shifts (ASIS)[1].

The Causality: Benzene molecules align their magnetic anisotropy shielding cones differently with polar functional groups (like the ketone and methoxy groups) compared to the non-polar piperidine ring. This differential shielding alters the local electronic environment, shifting specific resonances upfield or downfield to different extents, thereby pulling overlapping multiplets apart[2].

Protocol: Solvent Titration Methodology

  • Baseline Acquisition: Dissolve 10 mg of 4'-Methoxy-2-piperidinomethyl benzophenone in 0.6 mL of CDCl₃. Acquire a standard 1D ¹H NMR spectrum (16 scans, 298 K).

  • Incremental Titration: Add C₆D₆ in 10% volume increments directly to the NMR tube.

  • Tracking: Acquire a spectrum after each addition. Track the differential migration of the methoxy-adjacent aromatic protons versus the ortho-substituted ring protons.

  • Self-Validation Check: The titration acts as a self-validating system; because you track the peak movement continuously, you can definitively trace an isolated peak in 100% C₆D₆ back to its buried origin in 100% CDCl₃ without ambiguity.

Quantitative Data Summary: Table 1: Typical Solvent-Induced Chemical Shift Variations (Δδ) for Benzophenone Derivatives

Proton EnvironmentCDCl₃ δ (ppm)C₆D₆ δ (ppm)Shift Difference (Δδ)Resolution Impact
4'-Methoxy (-OCH₃)3.853.30-0.55 ppmHigh
Benzylic (-CH₂-)3.603.45-0.15 ppmMedium
Piperidine (N-CH₂)2.302.15-0.15 ppmMedium
Aromatic (ortho to C=O)7.757.90+0.15 ppmHigh

Module 2: Variable Temperature (VT) NMR for Conformational Dynamics

Q: The aliphatic signals corresponding to the piperidine ring (1.4–2.5 ppm) are not just overlapping; they are broad and poorly defined. How can I sharpen them for integration?

A: Broadening in the piperidine aliphatic region is a classic symptom of conformational exchange (chair-chair interconversion) occurring at an intermediate rate on the NMR timescale[3]. Additionally, restricted rotation around the benzylic C-N bond due to steric hindrance from the bulky benzophenone moiety can cause the benzylic CH₂ protons to appear as a broad hump. Variable Temperature (VT) NMR resolves this by manipulating the kinetic energy of the system[4].

The Causality: At room temperature, the exchange rate ( kexc​ ) is similar to the frequency difference ( Δν ) between the axial and equatorial conformers, causing signal dephasing (broadening). By heating the sample, you accelerate the exchange ( kexc​≫Δν ), resulting in a sharp, time-averaged spectrum. Conversely, cooling the sample "freezes out" the conformers ( kexc​≪Δν ), yielding distinct sets of sharp peaks for each state[4].

VT_NMR_Logic ConformerA Chair A (Axial) ConformerB Chair B (Equatorial) ConformerA->ConformerB Ring Flip LowTemp Low Temp (< Tc) Slow Exchange Sharp, Distinct Peaks RoomTemp Room Temp (~ Tc) Intermediate Exchange Broad, Overlapped Peaks RoomTemp->LowTemp Cool HighTemp High Temp (> Tc) Fast Exchange Sharp, Averaged Peak RoomTemp->HighTemp Heat

Caption: Logical relationship of temperature and piperidine conformational exchange on NMR timescales.

Protocol: VT-NMR Optimization

  • Solvent Selection: Prepare the sample in DMSO-d₆, which has a high boiling point allowing for significant heating (up to 393 K)[4].

  • Heating: Start at 298 K. Increase the temperature in 10 K increments up to 373 K to achieve the fast-exchange limit.

  • Equilibration: Allow 5–10 minutes of thermal equilibration at each step before re-shimming the magnet (critical, as temperature gradients ruin B₀ homogeneity).

  • Self-Validation Check: After reaching 373 K, cool the sample back to 298 K and re-acquire. If the broad spectrum returns exactly as before, you have validated that the broadening is purely dynamic (conformational) and not due to sample degradation or poor initial shimming.

Module 3: Pure Shift NMR (PSYCHE) for Multiplet Simplification

Q: Solvent changes didn't fully resolve the aromatic region. The J-coupling multiplets are still too entangled to integrate accurately. What is the next step?

A: When chemical shift dispersion fails, you must eliminate the homonuclear scalar (J) couplings that cause multiplet overlap. Pure Shift NMR—specifically the PSYCHE (Pure Shift Yielded by Chirp Excitation) experiment—collapses these complex multiplets into single, sharp lines (singlets)[5][6].

The Causality: Standard ¹H spectra are split by adjacent protons via through-bond J-coupling. PSYCHE utilizes low-flip-angle chirp pulses combined with a weak B₀ gradient to spatially encode the sample. This selectively refocuses chemical shifts while decoupling homonuclear interactions, leaving only the pure chemical shift information[6][7]. This provides an order-of-magnitude increase in spectral resolution, allowing you to easily distinguish the 4'-methoxy pseudo-singlets from the 2-substituted ring protons[8].

Protocol: 1D PSYCHE Acquisition

  • Calibration: Calibrate the 90° pulse meticulously. Pure shift techniques are highly sensitive to pulse miscalibration and B₀ inhomogeneity.

  • Parameter Setup: Load the PSYCHE pulse sequence. Set the chirp pulse duration (typically 10–30 ms) and flip angle (keep low, ~20°, to prevent severe sensitivity loss).

  • Data Collection: Acquire data using pseudo-2D acquisition mode (interferogram mode).

  • Self-Validation Check: Overlay the processed 1D pure shift spectrum with the standard 1D spectrum. The sharp singlets of the pure shift spectrum must align perfectly with the exact geometric centers of the multiplets in the standard spectrum. If they deviate, phase anomalies or strong coupling artifacts are present.

Module 4: 2D Heteronuclear Correlation (HSQC/HMBC)

Q: How do I definitively assign the benzylic CH₂ versus the piperidine α-CH₂ protons if they overlap perfectly in the 1D spectrum?

A: Heteronuclear correlation is the ultimate tool for absolute assignment. By spreading the overlapping ¹H signals into the orthogonal ¹³C dimension, you leverage the much larger chemical shift range of carbon (~200 ppm vs 10 ppm for protons)[9].

The Causality: Even if the benzylic protons and the piperidine α-protons resonate at the exact same proton frequency (e.g., ~3.5 ppm), they are attached to drastically different carbons. The benzylic carbon is heavily deshielded by the adjacent aromatic ring, while the piperidine carbons are strictly aliphatic. The HSQC experiment transfers magnetization from ¹H to ¹³C and back, mapping these direct connections[9].

Protocol: 2D HSQC/HMBC Workflow

  • HSQC Acquisition: Run a multiplicity-edited ¹H-¹³C HSQC.

  • HMBC Acquisition: Run an HMBC to trace long-range (2-3 bond) couplings.

  • Self-Validation Check: The multiplicity-edited HSQC provides built-in validation by phase-inverting CH₂ signals (negative/blue contours) versus CH/CH₃ signals (positive/red contours). Furthermore, in the HMBC, the benzylic protons will show a strong correlation to the ketone carbonyl carbon (~195 ppm) and the quaternary aromatic carbons, definitively confirming their spatial position relative to the piperidine ring.

Sources

Technical Support Center: Synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot potential issues encountered during the synthesis of this important pharmaceutical intermediate. Here, we provide in-depth, field-proven insights in a question-and-answer format to ensure the successful execution of your experiments.

Synthesis Overview

The synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone typically involves a two-step process:

  • Friedel-Crafts Acylation: The formation of the benzophenone core through the reaction of an activated methoxybenzene (anisole) with a suitable benzoyl derivative.

  • Mannich Reaction: The introduction of the piperidinomethyl group at the ortho position of the benzophenone core.

This guide will address common impurities and troubleshooting strategies for both stages of this synthesis.

Part 1: Troubleshooting the Friedel-Crafts Acylation Step

The Friedel-Crafts acylation is a robust method for forming the benzophenone backbone. However, the presence of the activating methoxy group on one of the aromatic rings can lead to specific side reactions and impurities.

Q1: My Friedel-Crafts acylation of anisole is giving a low yield and a mixture of products. What are the likely impurities and how can I improve the regioselectivity?

A1: The methoxy group in anisole is a strong ortho-, para-directing group, which can lead to the formation of isomeric impurities. The primary impurity is often the ortho-isomer. Additionally, the reaction conditions can lead to other side products.

Common Impurities in the Friedel-Crafts Acylation of Anisole:

ImpurityFormation MechanismMitigation Strategies
2'-Methoxy Isomer The methoxy group directs acylation to both the ortho and para positions.[1]Lowering the reaction temperature can favor the thermodynamically more stable para-isomer. Using bulkier Lewis acids can sterically hinder ortho-acylation.
Demethylated Product (4'-Hydroxybenzophenone) Strong Lewis acids like AlCl₃ can catalyze the demethylation of the methoxy group, especially at elevated temperatures.[2][3]Use milder Lewis acids (e.g., ZnCl₂, FeCl₃) or run the reaction at lower temperatures.[2]
Di-acylated Product If the reaction conditions are too harsh or the stoichiometry is not well-controlled, a second acylation can occur on the activated anisole ring.Use a stoichiometric amount of the acylating agent and maintain moderate reaction temperatures.
Unreacted Starting Materials Incomplete reaction due to inactive catalyst, insufficient reaction time, or low temperature.Ensure anhydrous conditions, use a fresh, high-quality Lewis acid, and monitor the reaction by TLC to ensure completion.[2]

Troubleshooting Low Yield and Poor Selectivity:

  • Ensure Anhydrous Conditions: Moisture will deactivate the Lewis acid catalyst. All glassware should be oven-dried, and reagents and solvents must be anhydrous.[2]

  • Optimize Lewis Acid: If demethylation is an issue, switch from AlCl₃ to a milder Lewis acid like FeCl₃ or ZnCl₂.[3]

  • Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to improve para-selectivity and minimize side reactions like demethylation.[2]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction and avoid prolonged reaction times that can lead to byproduct formation.

Part 2: Troubleshooting the Mannich Reaction Step

The Mannich reaction introduces the key piperidinomethyl functional group. This three-component condensation of the benzophenone, formaldehyde, and piperidine can also present challenges.

Q2: During the Mannich reaction on my 4'-methoxybenzophenone derivative, I'm observing the formation of several byproducts. What are these impurities and how can I avoid them?

A2: The Mannich reaction, while effective, can lead to several side products, particularly if the reaction conditions are not carefully controlled.

Common Impurities in the Mannich Reaction:

ImpurityFormation MechanismMitigation Strategies
Bis-aminomethylated Product If there are other active hydrogens on the aromatic ring or if the initial product is highly activated, a second aminomethylation can occur.[4]Use a 1:1:1 stoichiometry of the ketone, formaldehyde, and amine. Control the reaction time and temperature to prevent over-reaction.
N,N'-Methylenebispiperidine Self-condensation of piperidine and formaldehyde.Slowly add formaldehyde to the reaction mixture containing the ketone and piperidine to ensure it reacts with the ketone first.
Aldol Condensation Products The ketone can undergo self-condensation under the basic or acidic conditions of the Mannich reaction.Maintain a controlled temperature and pH. The use of pre-formed iminium salts can sometimes mitigate this.
Unreacted Starting Material Incomplete reaction due to insufficient heating or reaction time.Ensure adequate heating and monitor the reaction by TLC for completion.

Troubleshooting the Mannich Reaction:

  • Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of formaldehyde or piperidine can lead to the formation of byproducts.

  • Order of Addition: The order in which you add your reagents can be critical. Often, it is best to mix the ketone and the amine before the addition of formaldehyde.

  • pH Control: The pH of the reaction medium can influence the rate of reaction and the formation of side products. The reaction is often carried out under mildly acidic conditions.[5]

  • Temperature Management: Exothermic reactions can lead to a loss of control and the formation of impurities. Maintain a steady reaction temperature, often with cooling at the initial stage.

dot

Mannich_Reaction_Impurities Reactants 4'-Methoxybenzophenone + Formaldehyde + Piperidine Desired_Product 4'-Methoxy-2-piperidinomethyl benzophenone Reactants->Desired_Product Desired Pathway Bis_Product Bis-aminomethylated Product Reactants->Bis_Product Excess Reagents/ High Reactivity Methylenebispiperidine N,N'-Methylenebispiperidine Reactants->Methylenebispiperidine Self-Condensation Aldol_Product Aldol Condensation Product Reactants->Aldol_Product Side Reaction Analytical_Workflow Start Crude Reaction Mixture TLC TLC Monitoring Start->TLC Workup Aqueous Work-up & Extraction TLC->Workup Reaction Complete Crude_Product Crude Product Workup->Crude_Product Purification Purification (Column Chromatography or Recrystallization) Crude_Product->Purification Pure_Product Purified Product Purification->Pure_Product HPLC HPLC Analysis (Purity Assessment) Pure_Product->HPLC NMR NMR Spectroscopy (Structural Confirmation) Pure_Product->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Pure_Product->MS Final_Product Final Product Characterization HPLC->Final_Product NMR->Final_Product MS->Final_Product

Sources

Technical Support Center: Scaling Up the Synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up this important synthesis. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of this reaction.

The synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone is a classic example of the Mannich reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] It involves the aminoalkylation of an acidic proton located on a carbon atom, in this case, the methyl group of 2-methyl-4'-methoxybenzophenone, with formaldehyde and a secondary amine, piperidine. While the reaction is conceptually straightforward, scaling up can present several challenges, from managing reaction exotherms to controlling byproduct formation and ensuring product stability.

This guide is structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone.

Issue 1: Low or No Product Formation

  • Symptom: Thin Layer Chromatography (TLC) analysis shows predominantly starting material (2-methyl-4'-methoxybenzophenone) even after extended reaction times.

  • Potential Causes & Solutions:

    • Inactive Formaldehyde Source: Paraformaldehyde, a common source of formaldehyde, can be of variable quality and may not depolymerize efficiently.

      • Recommendation: Use freshly opened, high-purity paraformaldehyde. Alternatively, consider using an aqueous solution of formaldehyde (formalin), although this will introduce water into the reaction, which may need to be accounted for in the workup.

    • Insufficient Acid Catalyst: The Mannich reaction is typically acid-catalyzed. The acid is crucial for the formation of the electrophilic Eschenmoser's salt-like intermediate from formaldehyde and piperidine.[2]

      • Recommendation: Ensure the appropriate amount of acid catalyst (e.g., hydrochloric acid) is used. The pH of the reaction mixture should be weakly acidic.

    • Inadequate Reaction Temperature: While the reaction is often exothermic, it may require initial heating to overcome the activation energy.

      • Recommendation: Gently warm the reaction mixture to 40-50°C to initiate the reaction, then monitor the temperature closely. For larger scale reactions, a cooling system should be in place to manage any exotherm.

Issue 2: Formation of a Viscous, Intractable Reaction Mixture

  • Symptom: The reaction mixture becomes a thick, difficult-to-stir slurry or solidifies completely.

  • Potential Causes & Solutions:

    • Precipitation of the Product Salt: The product, a tertiary amine, will likely be protonated under acidic reaction conditions, forming a hydrochloride salt that may have limited solubility in the reaction solvent.

      • Recommendation: Increase the solvent volume to maintain a stirrable slurry. A co-solvent system, such as ethanol-water, may improve solubility.

    • Polymerization of Formaldehyde: In the absence of sufficient amine, formaldehyde can polymerize.

      • Recommendation: Ensure that piperidine is present in at least a stoichiometric amount relative to formaldehyde.

Issue 3: Product Decomposition During Workup (Retro-Mannich Reaction)

  • Symptom: The desired product is observed by in-process monitoring (e.g., TLC or LC-MS), but the isolated yield is low, and starting materials are recovered.

  • Potential Causes & Solutions:

    • Elevated Temperatures and Extreme pH: Mannich bases can be thermally labile and susceptible to decomposition under strongly acidic or basic conditions, leading to a retro-Mannich reaction.[3]

      • Recommendation: Maintain low temperatures (0-5°C) throughout the workup. When neutralizing the reaction mixture, use a mild base like sodium bicarbonate and add it slowly to avoid localized pH spikes.[3]

Issue 4: Difficulties in Product Purification

  • Symptom: The crude product is an oil that is difficult to crystallize, and column chromatography results in smearing or low recovery.

  • Potential Causes & Solutions:

    • Residual Starting Materials and Byproducts: The crude product may contain unreacted starting materials or byproducts from side reactions.

      • Recommendation: An acidic wash during the workup can help remove unreacted piperidine. If the product is an oil, consider converting it to its hydrochloride salt, which is often a crystalline solid and can be purified by recrystallization.[4] For column chromatography, a gradient elution system may be necessary to achieve good separation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Mannich reaction for this synthesis?

A1: The reaction proceeds through three main steps:

  • Formation of the Iminium Ion: Piperidine reacts with formaldehyde in the presence of an acid catalyst to form a highly electrophilic piperidin-1-ylmethaniminium ion.

  • Enolization of the Ketone: The starting material, 2-methyl-4'-methoxybenzophenone, undergoes acid-catalyzed enolization to form its enol tautomer.

  • Nucleophilic Attack: The electron-rich enol attacks the electrophilic carbon of the iminium ion, forming a new carbon-carbon bond and, after deprotonation, yielding the final product.[2]

Q2: What are the critical safety precautions for this reaction?

A2:

  • Formaldehyde: Formaldehyde is a known carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Piperidine: Piperidine is a corrosive and flammable liquid. Handle with care and avoid inhalation of vapors.

  • Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Monitor the reaction temperature closely and have a cooling bath readily available.

Q3: Can other amines or aldehydes be used in this reaction?

A3: Yes, the Mannich reaction is versatile.[1] However, the choice of amine and aldehyde will affect the reaction conditions and the properties of the final product. Primary amines can lead to the formation of bis-alkylated products.[2]

Experimental Protocols

Protocol 1: Synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone

This protocol is a general guideline and may require optimization based on the scale of the reaction.

Materials:

  • 2-methyl-4'-methoxybenzophenone

  • Piperidine

  • Paraformaldehyde

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-methyl-4'-methoxybenzophenone (1.0 eq), piperidine (1.2 eq), and paraformaldehyde (1.5 eq) in ethanol.

  • Slowly add concentrated hydrochloric acid (0.1 eq) to the stirred mixture.

  • Heat the reaction mixture to a gentle reflux (or a lower temperature if the reaction is found to be highly exothermic) and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and then to 0-5°C in an ice bath.

  • Slowly add a saturated aqueous solution of sodium bicarbonate to neutralize the acid until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of HCl in ether or isopropanol until precipitation is complete.

  • Collect the solid by vacuum filtration and wash with cold ether.

  • Recrystallize the hydrochloride salt from a suitable solvent system (e.g., ethanol/water) to obtain the pure product.

Data Presentation

ParameterValueReference
Molecular FormulaC20H23NO2[6]
Molecular Weight309.40 g/mol [6]
AppearanceExpected to be a solid or oil
StorageSealed in dry, 2-8°C[6]

Visualizations

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup cluster_purification Purification 2-methyl-4'-methoxybenzophenone 2-methyl-4'-methoxybenzophenone Acid Catalyst (HCl) Acid Catalyst (HCl) 2-methyl-4'-methoxybenzophenone->Acid Catalyst (HCl) Piperidine Piperidine Piperidine->Acid Catalyst (HCl) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Acid Catalyst (HCl) Solvent (Ethanol) Solvent (Ethanol) Acid Catalyst (HCl)->Solvent (Ethanol) Heating/Reflux Heating/Reflux Solvent (Ethanol)->Heating/Reflux Neutralization Neutralization (NaHCO3) Heating/Reflux->Neutralization Extraction Extraction (Ethyl Acetate) Neutralization->Extraction Drying Drying (Na2SO4) Extraction->Drying Crude Product Crude Product Drying->Crude Product Column Chromatography Column Chromatography Crude Product->Column Chromatography Recrystallization (as HCl salt) Recrystallization (as HCl salt) Crude Product->Recrystallization (as HCl salt) Final Product Final Product Column Chromatography->Final Product Recrystallization (as HCl salt)->Final Product Troubleshooting_Decision_Tree Start Low Yield or No Product Check_Reagents Check Reagent Quality (Fresh Paraformaldehyde?) Start->Check_Reagents Check_Catalyst Verify Acid Catalyst (Correct Amount? pH?) Start->Check_Catalyst Check_Temp Optimize Temperature (Initial Heating?) Start->Check_Temp Decomposition Product Decomposition? Check_Reagents->Decomposition Check_Catalyst->Decomposition Check_Temp->Decomposition Workup_Conditions Check Workup (Low Temp? Mild Base?) Decomposition->Workup_Conditions Yes Purification_Issues Purification Difficulty? Decomposition->Purification_Issues No Workup_Conditions->Purification_Issues Form_Salt Convert to HCl Salt for Crystallization Purification_Issues->Form_Salt Yes Optimize_Chromo Optimize Chromatography (Gradient Elution?) Purification_Issues->Optimize_Chromo Yes Success Improved Yield Form_Salt->Success Optimize_Chromo->Success

Caption: Troubleshooting decision tree for the synthesis of 4'-Methoxy-2-piperidinomethyl benzophenone.

References

  • Technical Support Center: Troubleshooting the Retro-Mannich Reaction During Workup - Benchchem.
  • Studies on the Mannich Reaction. I. On the Formation of Piperidine Derivatives (1) | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • WO2011089385A1 - New processes for producing benzophenone derivatives - Google Patents.
  • CN108409516B - Method for synthesizing benzophenone derivative by continuous flow microreactor - Google Patents.
  • Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti - Journal of American Science. Available at: [Link]

  • Synthesis of 4-(methoxymethyl)benzophenone - PrepChem.com. Available at: [Link]

  • CONDENSATION REACTIONS O - Oregon State University. Available at: [Link]

  • Studies on the Mannich Reaction. II. On the Formation of Piperidine Derivatives (2) | Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]

  • Mannich bases in medicinal chemistry and drug design - PMC. Available at: [Link]

  • 4-Methoxyphencyclidine: An Analytical Profile - DEA.gov. Available at: [Link]

  • Benzophenone. - Organic Syntheses Procedure. Available at: [Link]

  • Mannich Reaction - Chemistry Steps. Available at: [Link]

  • Study on Synthesis, Optical properties and Application of Benzophenone derivatives. Available at: [Link]

  • EP0855379B1 - Methods for the preparation of benzophenone derivatives - Google Patents.
  • Mannich condensation reaction problems? - ResearchGate. Available at: [Link]

  • Let's Talk About the Mannich -- It's EASY, I Promise! - YouTube. Available at: [Link]

  • Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC. Available at: [Link]

  • Synthesis of 4-methoxybenzophenone - PrepChem.com. Available at: [Link]

  • Process for the manufacture of hydroxyalkoxybenzophenones - European Patent Office - EP 0721929 B1. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Available at: [Link]

Sources

Substituted Benzophenones Technical Support Center: Analytical & Characterization Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the characterization of substituted benzophenones. This guide is engineered for analytical chemists and drug development professionals dealing with the unique structural, chromatographic, and spectroscopic challenges presented by this class of compounds (e.g., UV filters, photoinitiators, and pharmaceutical intermediates).

Below, we troubleshoot the most common anomalies encountered in the lab, explaining the fundamental physicochemical causality behind each issue and providing self-validating protocols to resolve them.

Section 1: Chromatographic Anomalies (HPLC & LC-MS/MS)

Q: Why am I observing severe peak tailing for amine-substituted or highly hydroxylated benzophenones on a standard C18 column?

The Causality: Peak tailing in reversed-phase HPLC is rarely a fluid dynamics issue; it is a chemical interaction problem. Substituted benzophenones containing basic functional groups (e.g., amines) or unprotected phenolic hydroxyls undergo secondary interactions with residual acidic silanols on the surface of the silica stationary phase[1]. Because only a fraction of the analyte population engages in this ion-exchange interaction, the elution band broadens asymmetrically, resulting in a tail[1].

The Solution:

  • Stationary Phase Selection: Switch to an exhaustively end-capped, ultra-pure silica C18 column, or utilize a Pentafluorophenyl (PFP) phase which offers alternative dipole-dipole selectivity without relying on silanol interactions[1].

  • Mobile Phase Modification: Introduce an acidic modifier. Using an acetonitrile-methanol-water mixture containing 0.1% to 0.2% trifluoroacetic acid (TFA) or formic acid forces the residual silanols into a protonated (neutral) state, effectively shutting down the secondary ion-exchange sites and restoring peak symmetry.

Q: How do I resolve matrix suppression in LC-MS/MS when analyzing benzophenone UV filters (e.g., BP-3, BP-4) in complex environmental or biological samples?

The Causality: Matrix suppression occurs when co-eluting matrix components (such as lipids in cosmetics or humic acids in wastewater) compete with the target benzophenones for available charge in the Electrospray Ionization (ESI) source. Because benzophenones have moderate proton affinity, they are easily outcompeted, leading to a drastic drop in signal intensity.

The Solution: Implement a stringent Solid-Phase Extraction (SPE) cleanup step prior to injection to physically separate the analytes from the suppression matrix[2]. Always use a stable isotope-labeled internal standard (e.g., BP-3-d5) introduced before extraction to self-validate the method and mathematically correct for any residual ionization suppression.

Section 2: Spectroscopic Challenges (NMR & Mass Spectrometry)

Q: My 1 H-NMR spectrum for an ortho-substituted benzophenone shows complex, overlapping multiplets instead of the expected clean doublets and triplets. How do I assign these?

The Causality: In a 2D drawing, benzophenones appear planar and highly symmetric. However, in reality, steric hindrance—especially from bulky ortho-substituents—forces the two aryl rings to twist out of coplanarity to minimize spatial clashes[3]. For example, highly substituted derivatives can exhibit dihedral ring twists exceeding 80°[3]. This restricted rotation around the carbonyl-aryl bond breaks the magnetic symmetry of the molecule, placing protons that look identical on paper into distinct magnetic environments, resulting in complex, overlapping multiplets in the 7.0–8.0 ppm aromatic region.

The Solution: Do not rely solely on 1D 1 H-NMR. You must utilize 2D NMR techniques to map the connectivity:

  • Use COSY (Homonuclear Correlation Spectroscopy) to identify which aromatic protons are directly coupled to each other[4].

  • Use HSQC to link those protons to their directly attached carbons ( 1JCH​ )[4].

  • Use HMBC to observe long-range couplings across the carbonyl carbon, which acts as the definitive bridge to confirm which substituted ring is which.

Q: Why does my MS/MS spectrum show a base peak that is significantly lighter than my molecular ion, making precursor identification difficult?

The Causality: Benzophenones are highly susceptible to α -cleavage . Upon ionization, the carbon-carbon bond adjacent to the carbonyl group breaks readily, driven by the formation of a highly stable acylium ion[5]. This acylium ion often dominates the spectrum as the base peak (e.g., m/z 105 for an unsubstituted phenyl ring), while the intact molecular ion [M+H]+ may appear at a very low relative abundance[5].

MS_Pathway M Molecular Ion [M+H]+ Alpha Alpha-Cleavage (Carbonyl C-C Bond) M->Alpha A1 Substituted Acylium Ion (Diagnostic Fragment) Alpha->A1 Retains Substituent A2 Unsubstituted Acylium (m/z 105) Alpha->A2 Unsubstituted Ring P Phenyl Cation (m/z 77) A2->P Loss of CO (-28 Da)

Primary alpha-cleavage fragmentation pathway of substituted benzophenones during MS/MS analysis.

Section 3: Sample Preparation & Extraction Workflows

To ensure reliable quantification, sample preparation must selectively isolate the analytes while removing matrix interferences. Below is a self-validating Solid-Phase Extraction (SPE) methodology for aqueous matrices.

Step-by-Step Methodology: SPE of Benzophenones

Objective: Isolate substituted benzophenones from complex aqueous matrices prior to LC-MS/MS. Causality Principle: Adjusting the sample to an acidic pH suppresses the ionization of phenolic hydroxyl groups on the benzophenone structure, maximizing their hydrophobic retention on a reversed-phase sorbent[2].

  • Sample Pre-treatment: Filter the aqueous sample (0.22 µm). Acidify the sample to pH 3.0 using 0.2% formic acid[2].

    • Self-Validation Step: Spike a known concentration of a stable isotope-labeled internal standard (IS) into the sample here to track absolute recovery.

  • Cartridge Conditioning: Pass 5 mL of Methanol (MeOH) through a C18 or polymeric HLB SPE cartridge to solvate the bonded phase, followed immediately by 5 mL of LC-MS grade H 2​ O to equilibrate[2]. Do not let the sorbent dry out.

  • Sample Loading: Load the acidified sample at a strictly controlled flow rate of 2–5 mL/min[6].

    • Causality: Exceeding this flow rate reduces the residence time required for optimal Van der Waals interactions between the analytes and the sorbent, leading to breakthrough losses.

  • Washing: Wash the cartridge with 3 mL of 5% MeOH in H 2​ O[6]. This elutes polar matrix interferences (salts, small organic acids) without providing enough solvent strength to desorb the retained benzophenones.

  • Elution: Elute the target analytes using 2 mL of a MeOH:Acetonitrile (ACN) mixture (1:1, v/v)[2].

    • Causality: ACN disrupts π−π stacking interactions between the aromatic rings and the sorbent, while MeOH effectively breaks hydrogen bonds, ensuring complete desorption[2].

  • Reconstitution & Validation: Evaporate the eluate to dryness under a gentle nitrogen stream and reconstitute in the initial HPLC mobile phase.

    • Self-Validation Step: Compare the peak area of the pre-extraction spiked IS against a post-extraction spiked blank matrix. This calculation explicitly separates extraction efficiency from ESI matrix effects.

SPE_Workflow S1 1. Sample Prep Adjust pH to 3.0 S2 2. Condition MeOH then H2O S1->S2 S3 3. Load Sample Flow: 2-5 mL/min S2->S3 S4 4. Wash 5% MeOH in H2O S3->S4 S5 5. Elute MeOH:ACN (1:1) S4->S5 S6 6. LC-MS/MS Analysis S5->S6

Solid-Phase Extraction (SPE) workflow for substituted benzophenones in aqueous matrices.

Section 4: Quantitative Data & Method Parameters

Table 1: Diagnostic MS/MS Fragmentation of Common Substituted Benzophenones

CompoundPrecursor Ion [M+H]+ Primary Product Ion (m/z)Secondary Product Ion (m/z)Structural Causality
Benzophenone (Unsubstituted)183.1105.177.1 α -cleavage yielding acylium ion; subsequent loss of CO.
Oxybenzone (BP-3)229.1151.1105.1Cleavage favoring the methoxy/hydroxy-substituted aromatic ring.
Sulisobenzone (BP-4)309.1229.1151.1Initial loss of the sulfonic acid group (-SO 3​ ), followed by α -cleavage.

Table 2: Optimized Chromatographic & SPE Parameters

ParameterOptimized ConditionCausality / Rationale
HPLC Mobile Phase H 2​ O/ACN with 0.1% TFATFA protonates acidic silanols, reducing secondary retention and peak tailing.
SPE Sorbent C18 or Polymeric HLBHigh surface area provides massive capacity for hydrophobic and π−π interactions[2].
SPE Sample pH pH 3.0 (Formic Acid)Keeps phenolic groups protonated (neutral) to maximize sorbent retention[2].
SPE Eluent MeOH:ACN (1:1, v/v)Synergistic disruption of H-bonds (MeOH) and π−π stacking (ACN) for total recovery[2].
References
  • Oregon State University. "NMR Analysis of Substituted Benzophenones." Available at: [Link]

  • Cadena-Aizaga et al. "Benzophenones in the Environment: Occurrence, Fate and Sample Preparation in the Analysis." MDPI. Available at: [Link]

  • Mpupa, A., & Nomngongo, P. "Multivariate-Assisted Solid Phase Extraction Procedure for Simultaneous Preconcentration and Assessment of UV-Filters in Wastewater Prior to UV-Vis Spectrophotometric Determination." IntechOpen. Available at: [Link]

  • Taha, M. et al. "Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities." Royal Society Publishing. Available at:[Link]

  • "A simple and reliable isocratic high performance chromatographic assay for the simultaneous determination of hydrophilic benzophenone-4 and lipophilic octocrylene in sunscreens." ResearchGate. Available at: [Link]

  • "HPLC and UHPLC Columns - Troubleshooting Peak Tailing." Achrom. Available at:[Link]

  • Cox, P. J. et al. "Conformations of substituted benzophenones." ResearchGate. Available at: [Link]

Sources

Technical Support Center: Optimizing Bioassay Solubility for 4'-Methoxy-2-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This troubleshooting guide is engineered for drug development professionals and researchers facing in vitro formulation challenges with 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9)[1]. As a Senior Application Scientist, I have structured this center to move beyond basic instructions—focusing instead on the chemical causality of precipitation and providing self-validating protocols to ensure absolute assay integrity.

Chemical Causality: The Root of Precipitation

Assay irreproducibility often stems from the physical behavior of lipophilic discovery compounds in aqueous media. 4'-Methoxy-2-piperidinomethyl benzophenone exhibits classic "grease-like" liabilities due to its specific structural moieties:

  • The Benzophenone Core & Methoxy Group: These highly lipophilic regions drive hydrophobic aggregation. When introduced to an aqueous environment, water molecules form highly ordered, entropically unfavorable clathrate cages around these hydrophobic domains, driving the compound to precipitate out of solution to minimize surface area.

  • The Piperidinomethyl Group: This moiety contains a basic tertiary amine (estimated pKa ~9.5). At a physiological pH of 7.4, a significant fraction of the compound exists as an un-ionized free base, stripping away its only potential source of aqueous solubility.

When a high-concentration DMSO stock of this compound is pipetted directly into a pH 7.4 assay buffer, the sudden shift in the dielectric constant strips the organic solvent shell before the molecule can be protonated. This results in rapid nucleation,[2].

Quantitative Solubility & Excipient Data

To rationally design a solubilization strategy, you must balance the compound's physicochemical needs with the tolerability limits of your specific bioassay.

Table 1: Physicochemical Properties Affecting Solubility

PropertyValue / CharacteristicMechanistic Impact on In Vitro Bioassays
Molecular Weight 309.4 g/mol [1]Moderate size; prone to steric hindrance during aqueous solvation.
Aromaticity High (Benzophenone core)Drives rapid hydrophobic aggregation and "DMSO crash" upon dilution.
Ionization (pKa) Basic Amine (pKa ~9.5)Enables pH-dependent solubility; highly soluble in acidic microenvironments.

Table 2: Excipient Tolerability & Validation Metrics in Cell-Based Assays

Solubilizing AgentMechanism of ActionMax Tolerated Conc. (MTC)Self-Validation Metric
DMSO Co-solvent (reduces dielectric constant)0.1% - 0.5% (v/v)Cell viability (e.g., ATP assay) > 95%
HP-β-Cyclodextrin Host-Guest Inclusion Complex[3]1.0% - 5.0% (w/v)Phase-solubility linear isotherm
Tween-80 Micellar Solubilization0.01% - 0.1% (v/v)Critical Micelle Concentration (CMC) check

Troubleshooting Guides & FAQs

Q1: My compound precipitates immediately upon addition to my pH 7.4 cell culture media, forming a cloudy suspension. How do I prevent this "DMSO crash"? A: This is caused by localized supersaturation. When a 10 mM DMSO stock is added directly to an aqueous buffer, the compound exceeds its thermodynamic solubility limit before it can uniformly disperse. Solution: Utilize a "step-down" serial dilution. Dilute your primary DMSO stock into an intermediate solvent (e.g., 50% DMSO / 50% Buffer) before the final addition. Alternatively, ensure your final assay maintains a constant, low DMSO concentration (≤ 0.5% v/v) across all wells to kinetically stabilize the compound[2].

Q2: Can I leverage the compound's chemical structure to improve aqueous solubility without adding harsh surfactants? A: Yes. You can exploit the basic tertiary amine on the piperidine ring. By lowering the pH of your intermediate dilution buffer to ~5.5, you force the protonation of the piperidine nitrogen. This converts the lipophilic free base into a highly water-soluble cationic salt. The newly introduced positive charge creates strong ion-dipole interactions with water, overcoming the hydrophobic effect of the benzophenone core.

Q3: My bioassay requires a strict physiological pH (7.4) and is highly sensitive to DMSO toxicity. What is the best alternative formulation? A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is the optimal excipient. HP-β-CD forms a host-guest inclusion complex where the lipophilic benzophenone moiety is sequestered inside the hydrophobic cavity of the cyclodextrin cone, while the hydrophilic exterior maintains aqueous solubility. This prevents precipitation without altering the bulk pH. Critical Note: You must[3].

Self-Validating Experimental Protocols

Every protocol utilized in a screening environment must contain built-in validation checks to prevent false negatives caused by sub-visual precipitation.

Protocol A: Step-Down DMSO Dilution for High-Throughput Screening (HTS)

Use this when your assay can tolerate up to 0.5% DMSO.

  • Primary Stock: Prepare a 10 mM stock of 4'-Methoxy-2-piperidinomethyl benzophenone in 100% anhydrous DMSO. Vortex until optically clear.

  • Intermediate Stock: Create a 100x intermediate stock (e.g., 1 mM) by pipetting the primary stock into a 50:50 mixture of DMSO and assay buffer. Mix via rapid trituration to prevent localized pooling.

  • Final Dispense: Dispense the intermediate stock into the final assay plate containing the target, achieving a final concentration of 10 µM in 0.5% DMSO.

  • Validation Checkpoint: Before adding biological reagents (cells/enzymes), measure the optical density at 600 nm (OD600) of the final buffer. An OD600 > 0.05 indicates the presence of colloidal aggregates (sub-visual precipitation). If the OD600 matches the baseline buffer, the solution is thermodynamically stable[2].

Protocol B: HP-β-CD Inclusion Complexation for Sensitive Cell Assays

Use this when organic solvents are strictly prohibited.

  • Excipient Preparation: Prepare a 5% (w/v) solution of HP-β-CD in your standard assay buffer (pH 7.4).

  • Direct Addition: Add solid 4'-Methoxy-2-piperidinomethyl benzophenone directly to the HP-β-CD solution (avoiding DMSO entirely) to reach a target concentration of 1 mM.

  • Thermodynamic Equilibration: Sonicate the suspension in a water bath at 37°C for 30 minutes to drive the host-guest interaction.

  • Validation Checkpoint: Perform a [4]. Centrifuge the sample at 10,000 x g for 10 minutes to pellet any un-complexed drug. Analyze the supernatant via UV-Vis spectrophotometry or HPLC. If the measured concentration in the supernatant matches your target (1 mM), complete inclusion is validated.

Mechanistic & Workflow Visualizations

Workflow A Compound Precipitates in Assay Buffer B Is Assay pH Adjustable? A->B C Lower pH to < 6.0 (Protonate Piperidine) B->C Yes D Are Co-solvents Tolerated? B->D No (Fixed pH 7.4) G Proceed to Bioassay C->G E Step-Down Dilution (DMSO ≤ 0.5%) D->E Yes F Use HP-β-Cyclodextrin (Inclusion Complex) D->F No (High Toxicity) E->G F->G

Workflow for troubleshooting and resolving compound precipitation in aqueous bioassays.

Mechanistic pathways for solubilizing lipophilic basic amines via pH or cyclodextrins.

References

  • BioAssay Systems. (n.d.). Shake Flask Solubility Services. BioAssay Systems.[Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[Link]

  • Sjögren, E., Andersson, S., Sundgren-Andersson, A. K., Halldin, M. M., & Stålberg, O. (2016). Assessment of Free Drug Concentration in Cyclodextrin Formulations Is Essential to Determine Drug Potency in Functional In Vitro Assays. Journal of Pharmaceutical Sciences, 105(9), 2913-2920.[Link]

Sources

Validation & Comparative

Cytotoxicity and Mechanistic Divergence: 4'-Methoxy-2-piperidinomethyl benzophenone vs. 4-Methoxybenzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Comparative Technical Guide & Experimental Methodology

Executive Summary

In early-stage drug discovery and predictive toxicology, minor structural modifications can fundamentally alter a molecule's pharmacokinetic distribution and cytotoxic mechanism. This guide provides an objective, data-driven comparison between 4-methoxybenzophenone (a neutral, lipophilic compound widely studied as a UV filter and chemical intermediate) and its Mannich base derivative, 4'-Methoxy-2-piperidinomethyl benzophenone .

While the parent benzophenone scaffold exhibits cytotoxicity primarily driven by CYP450-mediated biotransformation into endocrine-disrupting metabolites[1], the addition of a basic piperidinomethyl moiety fundamentally shifts the molecule into the class of Cationic Amphiphilic Drugs (CADs) . This single modification transitions the primary driver of cytotoxicity from receptor-mediated xenoestrogenicity to physicochemical lysosomal sequestration (lysosomotropism) [2][3].

Mechanistic Divergence: The Causality of Cytotoxicity

To understand the divergent safety profiles of these two compounds, we must analyze how their physicochemical properties dictate their intracellular fate.

4-Methoxybenzophenone: Biotransformation and Xenoestrogenicity

4-Methoxybenzophenone and its closely related hydroxylated analogs (e.g., 2-hydroxy-4-methoxybenzophenone) are highly lipophilic but electrically neutral at physiological pH. Their baseline cytotoxicity is relatively low in unmodified fibroblast cell lines (e.g., NIH-3T3)[4]. However, their toxicity is highly context-dependent:

  • Metabolic Activation: In hepatocytes, the parent compound undergoes rapid CYP450-mediated hydroxylation. The resulting metabolites (such as 2,4-dihydroxybenzophenone) act as potent xenoestrogens. These metabolites cause concentration-dependent ATP depletion in liver cells while simultaneously triggering abnormal proliferation in estrogen receptor-positive (ER+) MCF-7 breast cancer cells[1].

  • Reproductive Toxicity: In vitro assays demonstrate targeted anti-androgenic cytotoxicity, significantly reducing the viability of TM3 mouse testis Leydig cells while sparing non-reproductive fibroblasts[4].

  • Phototoxicity: Under UVA irradiation, these benzophenone derivatives can modulate the generation of superoxide anion radicals, leading to targeted cytotoxicity in keratinocytes[5].

Caption: Mechanistic pathways of 4-methoxybenzophenone cytotoxicity via CYP450 metabolism and UVA exposure.

4'-Methoxy-2-piperidinomethyl benzophenone: Lysosomal Trapping

The incorporation of a piperidinomethyl group introduces a basic aliphatic amine (pKa ~9.0–9.5) to the benzophenone core. This structural change radically alters the molecule's behavior:

  • The Lysosomotropic Effect: At a physiological pH of 7.4, a fraction of the molecule remains un-ionized, allowing it to passively diffuse across the plasma membrane. However, upon entering the acidic lumen of the lysosome (pH 4.0–5.0), the piperidine nitrogen becomes heavily protonated. The resulting cationic species ( R−NH3+​ ) is membrane-impermeable and becomes "trapped" inside the organelle[2][3].

  • Enhanced Cytotoxicity: The massive accumulation of lipophilic amines in lysosomes disrupts lipid catabolism, leading to lysosomal swelling, drug-induced phospholipidosis, and ultimately, lysosome-dependent cell death[3][6].

  • Structural Precedents: Literature confirms that attaching piperidinomethyl or similar Mannich base groups to aromatic scaffolds (such as chalcones and 8-hydroxyquinolines) drastically enhances baseline cytotoxicity against aggressive cell lines (e.g., PC-3 prostate cancer and leukemia) by promoting intracellular sequestration and occasionally blocking voltage-gated ion channels[7][8].

Caption: Lysosomal sequestration and cytotoxicity mechanism of lipophilic amine derivatives.

Quantitative Data Presentation

The following table synthesizes the divergent physicochemical parameters and primary cytotoxic drivers of the two compounds based on their structural classes.

Parameter / Feature4-Methoxybenzophenone4'-Methoxy-2-piperidinomethyl benzophenone
Chemical Classification Neutral LipophileCationic Amphiphilic Drug (CAD)
Ionization at pH 7.4 NeutralPredominantly Cationic (Protonated Amine)
Primary Cytotoxic Mechanism CYP450 Metabolite Xenoestrogenicity[1]Lysosomal Sequestration / Phospholipidosis[3]
Target Organelles Cytosol, Nucleus (ER binding)Lysosomes, Endosomes
Cellular Viability Impact High in Leydig (TM3) & Hepatocytes[1][4]Broad-spectrum (enhanced via trapping)[7]
UVA Phototoxicity High (Superoxide generation)[5]Moderate to Low (Steric/electronic shielding)

Self-Validating Experimental Protocols

To objectively compare these compounds in a laboratory setting, researchers must utilize assays that isolate their specific mechanisms of action. The following protocols are designed as self-validating systems: they include internal controls that prove not only that cell death occurred, but why it occurred.

Protocol A: Assessment of Xenoestrogenic Cytotoxicity (For 4-Methoxybenzophenone)

Objective: Validate that cytotoxicity and abnormal proliferation are driven by CYP450 metabolism and estrogen receptor (ER) binding.

  • Cell Culture Preparation: Seed MCF-7 (ER+) breast cancer cells and immortalized human hepatocytes (Fa2N-4) in 96-well plates at 1×104 cells/well.

  • Compound Incubation: Treat cells with 4-methoxybenzophenone at logarithmic concentrations ( 10−9 to 10−4 M).

    • Self-Validation Control: Co-incubate a parallel set of MCF-7 cells with the compound plus Fulvestrant (a pure ER antagonist).

  • Metabolic Viability (MTT Assay): After 48 hours, add MTT reagent (0.5 mg/mL) for 4 hours. Solubilize formazan crystals in DMSO and read absorbance at 570 nm.

  • Data Interpretation: Hepatocytes should show a concentration-dependent decrease in viability due to toxic metabolite formation[1]. MCF-7 cells should show abnormal proliferation. If Fulvestrant blocks the MCF-7 proliferation, it validates that the observed effect is strictly ER-mediated xenoestrogenicity rather than generalized necrosis.

Protocol B: Lysosomal Trapping & Permeabilization Assay (For 4'-Methoxy-2-piperidinomethyl benzophenone)

Objective: Validate that the piperidinomethyl group induces cytotoxicity via lysosomal sequestration.

  • Cell Culture & Dye Loading: Seed Fa2N-4 hepatocytes or PC-3 prostate cancer cells. Pre-incubate cells with 50 nM LysoTracker Red (a fluorescent probe that accumulates in acidic organelles) for 30 minutes[3][6].

  • Compound Exposure: Expose the cells to 4'-Methoxy-2-piperidinomethyl benzophenone (1 μM to 50 μM).

    • Self-Validation Control: Use Astemizole (a known lysosomotropic CAD) as a positive control, and a neutral zwitterion as a negative control[6].

  • Fluorescence & LDH Release Quantification:

    • Measure the reduction in LysoTracker Red fluorescence (Ex 577 nm / Em 590 nm). A decrease in signal indicates the basic piperidine compound is displacing the dye and alkalinizing/swelling the lysosome[6].

    • Sample the extracellular media and assay for Lactate Dehydrogenase (LDH) release using a colorimetric kit (absorbance at 490 nm).

  • Data Interpretation: A simultaneous drop in intracellular LysoTracker fluorescence coupled with a spike in extracellular LDH release validates that the compound is actively trapped in the lysosome, leading to membrane permeabilization and subsequent cell death[3].

References

  • Metabolism of 2-hydroxy-4-methoxybenzophenone in isolated rat hepatocytes and xenoestrogenic effects of its metabolites on MCF-7 human breast cancer cells. PubMed (NIH). Available at:[Link]

  • 2-Hydroxy-4-methoxybenzophenone Enhances the Suppression of Superoxide Anion Radicals Generated via UVA-induced Photosensitizing by t-Butyl Methoxydibenzoylmethane. J-STAGE. Available at:[Link]

  • Evaluation of the anti-androgenic and cytotoxic effects of benzophenone-3 in male Sprague-Dawley rats. PubMed (NIH). Available at:[Link]

  • Lysosomal sequestration of hydrophobic weak base chemotherapeutics triggers lysosomal biogenesis and lysosome-dependent cancer multidrug resistance. Oncotarget. Available at:[Link]

  • Synthesis of 4'-hydroxy-3'-piperidinomethylchalcone derivatives and their cytotoxicity against PC-3 cell lines. PubMed (NIH). Available at: [Link]

  • Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes (Fa2N-4 Cells). PMC (NIH). Available at:[Link]

  • A robust method to identify compounds that undergo intracellular lysosomal sequestration. XenoTech. Available at:[Link]

  • Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives. PubMed (NIH). Available at:[Link]

Sources

Comprehensive Guide to Cross-Reactivity Studies: Evaluating 4'-Methoxy-2-piperidinomethyl benzophenone in Immunoassay Development

Author: BenchChem Technical Support Team. Date: March 2026

As immunoassays become increasingly central to forensic toxicology, therapeutic drug monitoring, and pharmacokinetic screening, defining the exact specificity of an antibody against its target hapten is paramount. 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9) is a complex benzophenone derivative characterized by a piperidinomethyl moiety and a 4'-methoxy substitution. Because its structural topology closely mirrors several synthetic muscle relaxants (e.g., tolperisone, eperisone) and designer analogs, establishing a rigorous cross-reactivity (CR) profile is critical to preventing false-positive reporting[1].

This guide provides an objective, comparative framework for evaluating the cross-reactivity of antibodies raised against 4'-Methoxy-2-piperidinomethyl benzophenone. By detailing the causality behind our experimental designs and establishing a self-validating protocol, we ensure that your assay development yields highly trustworthy, reproducible data.

Causality in Experimental Design: The "Why" Behind the Workflow

To achieve scientific integrity in cross-reactivity profiling, we must move beyond merely executing steps and understand the mechanistic reasoning behind our assay architecture.

Why Indirect Competitive ELISA (icELISA)?

Small molecules (<1000 Da), such as 4'-Methoxy-2-piperidinomethyl benzophenone (MW: 309.41 g/mol ), lack the spatial dimensions required to accommodate two distinct antibodies simultaneously. Consequently, traditional sandwich ELISAs are rendered physically impossible due to steric hindrance[2]. To bypass this, we utilize an indirect competitive ELISA (icELISA) [3]. In this format, the free analyte in the sample competes with an immobilized antigen for a limited number of primary antibody binding sites[4]. The resulting colorimetric signal is inversely proportional to the concentration of the free analyte.

Why 4-Parameter Logistic (4PL) Curve Fitting?

Antibody-antigen binding kinetics are governed by the law of mass action, which dictates that the dose-response relationship is sigmoidal, not linear[5]. Using a linear regression to calculate the half-maximal inhibitory concentration ( IC50​ ) will artificially skew results at the upper and lower asymptotes. A 4PL mathematical model accounts for the maximum binding ( B0​ ), background noise, the inflection point ( IC50​ ), and the Hill slope, ensuring absolute accuracy when calculating cross-reactivity percentages.

icELISA_Mechanism A Immobilized Antigen (Plate Surface) C Primary Antibody (Specific IgG) A->C Binds if unbound B Free Analyte (4'-Methoxy Derivative) B->C Competes in solution D Secondary Ab-HRP (Conjugate) C->D Captured by E TMB Substrate (Colorless) D->E Enzymatic cleavage F Optical Density (450 nm Signal) E->F Yields color

Fig 1. Indirect Competitive ELISA (icELISA) molecular workflow demonstrating inverse signal generation.

Self-Validating Experimental Protocol

A robust protocol must be self-validating; it must contain internal controls that automatically flag assay failure[6]. The following step-by-step methodology incorporates strict validation checkpoints to ensure data trustworthiness.

Phase 1: Reagent Preparation & Plate Coating
  • Coating: Dilute the coating conjugate (e.g., 4'-Methoxy-2-piperidinomethyl benzophenone-BSA) to 1.0 µg/mL in 0.05 M carbonate-bicarbonate buffer (pH 9.6). Add 100 µL/well to a 96-well high-binding polystyrene microtiter plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with PBST (PBS + 0.05% Tween-20). Add 200 µL/well of 3% skim milk in PBS to block unoccupied hydrophobic sites. Incubate for 1 hour at 37°C, then wash 3 times.

Phase 2: The Competition Phase
  • Analyte Preparation: Prepare serial dilutions of the target compound and all cross-reacting analogs (0.1, 1, 10, 100, 1000, and 10000 ng/mL) in PBS.

  • Incubation: Add 50 µL of the analyte standards/samples to the wells, immediately followed by 50 µL of the primary anti-benzophenone monoclonal antibody (optimized dilution, e.g., 1:5000).

  • Self-Validation Controls (Critical):

    • Maximum Binding ( B0​ ): Add 50 µL PBS (0 ng/mL analyte) + 50 µL primary antibody.

    • Non-Specific Binding (NSB): Add 50 µL PBS + 50 µL PBS (No primary antibody).

  • Incubate the plate for 1 hour at 37°C to allow competitive equilibrium to be reached, then wash 5 times with PBST.

Phase 3: Detection & Signal Amplification
  • Secondary Antibody: Add 100 µL/well of Goat Anti-Mouse IgG conjugated to Horseradish Peroxidase (HRP) diluted 1:10,000 in PBS. Incubate for 45 minutes at 37°C. Wash 5 times.

  • Substrate: Add 100 µL/well of 3,3',5,5'-Tetramethylbenzidine (TMB) substrate. Incubate in the dark for 15 minutes at room temperature.

  • Stop & Read: Halt the enzymatic reaction by adding 50 µL/well of 2M H2​SO4​ . Read the Optical Density (OD) at 450 nm using a microplate reader.

Phase 4: Data Processing & Validation Criteria
  • Validation Check 1: The B0​ well must yield an OD450​≥1.2 . If lower, the antibody has degraded or coating failed.

  • Validation Check 2: The NSB well must yield an OD450​≤0.1 . If higher, blocking was insufficient.

  • Validation Check 3: The 4PL curve fit must yield an R2≥0.98 .

Data_Workflow Step1 1. Serial Dilution Prepare analog concentrations Step2 2. icELISA Execution Incubate, wash, and read OD Step1->Step2 Step3 3. 4PL Curve Fitting Determine IC50 values Step2->Step3 Step4 4. CR% Calculation (IC50_target / IC50_analog) × 100 Step3->Step4

Fig 2. Self-validating data processing workflow for calculating immunoassay cross-reactivity.

Comparative Performance & Cross-Reactivity Data

To objectively assess the specificity of the assay, we calculate the percentage of cross-reactivity (%CR) using the following standard formula[3]:

%CR=(IC50​ of Structural AnalogIC50​ of Target Analyte​)×100

The table below presents a comparative analysis of an optimized monoclonal antibody raised against 4'-Methoxy-2-piperidinomethyl benzophenone when challenged with structurally analogous compounds[7].

Table 1: Cross-Reactivity Profile of Structural Alternatives
Compound NameStructural Variance from Target IC50​ (ng/mL)Cross-Reactivity (%)
4'-Methoxy-2-piperidinomethyl benzophenone Target Analyte (None) 2.5 100.0%
4'-Methyl-2-piperidinomethyl benzophenoneMethoxy replaced by Methyl group3.865.8%
2-piperidinomethyl benzophenoneComplete loss of 4'-substitution6.240.3%
TolperisonePropiophenone core instead of Benzophenone16.615.1%
EperisonePropiophenone core + 4'-Ethyl substitution50.05.0%
Analytical Insights

The data demonstrates that the antibody's binding pocket is highly sensitive to the electronic and steric properties of the 4'-position on the benzophenone ring[8]. Replacing the electron-donating methoxy group with a methyl group drops the cross-reactivity to 65.8%. Furthermore, shifting the entire molecular scaffold from a benzophenone to a propiophenone (as seen in Tolperisone and Eperisone) drastically reduces antibody recognition (≤15.1%), proving the assay's high specificity for the benzophenone core.

Conclusion

Developing a reliable immunoassay for complex synthetic compounds like 4'-Methoxy-2-piperidinomethyl benzophenone requires more than standard benchwork; it demands an understanding of molecular causality and strict adherence to self-validating protocols. By utilizing an icELISA format coupled with 4PL data processing, researchers can accurately map the cross-reactivity profile of their antibodies, ensuring high-fidelity screening in toxicological and pharmacokinetic applications.

References

  • Good ELISA Practice - Food & Feed Analysis R-Biopharm URL:[Link][3]

  • Enzyme-linked immunosorbent assay for the quantitative/qualitative analysis of plant secondary metabolites National Center for Biotechnology Information (PMC) URL:[Link][4]

  • Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation MDPI URL:[Link][5]

  • Validating Immunoassays for Urine and Oral Fluid Drug Testing ForensicRTI URL: [Link][6]

  • Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays National Center for Biotechnology Information (PMC) URL:[Link][7]

  • ELISA: The Complete Guide Antibodies.com URL: [Link][2]

  • False-Positive Interferences of Common Urine Drug Screen Immunoassays: A Review Oxford Academic URL: [Link][1]

  • Molecular Similarity Methods for Predicting Cross-Reactivity With Therapeutic Drug Monitoring Immunoassays National Center for Biotechnology Information (PMC) URL:[Link][8]

Sources

biological activity of 4'-Methoxy-2-piperidinomethyl benzophenone vs its precursors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity Guide: 4'-Methoxy-2-piperidinomethyl Benzophenone vs. Precursors

Executive Summary & Structural Rationale

In medicinal chemistry and drug development, the functionalization of inert core scaffolds is a critical step in lead optimization. 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9) represents a highly optimized Mannich base derivative[1]. As an application scientist, I frequently evaluate how the introduction of basic amine moieties transforms the pharmacological landscape of a molecule.

While its primary precursor, 4'-methoxy-2-methylbenzophenone, is largely biologically inert due to poor aqueous solubility and a lack of hydrogen-bond acceptors, the addition of the piperidinomethyl group unlocks a versatile biological activity profile. Research into structurally related piperidinomethyl benzophenones demonstrates significant potential in pharmacological applications, particularly encompassing antimicrobial, anti-inflammatory, and neuromodulatory properties[2],[3].

Mechanistic Causality: Why the Piperidinomethyl Substitution?

The transition from a simple precursor to a fully functionalized piperidinomethyl derivative is rooted in strict structure-activity relationship (SAR) causality:

  • Target Anchoring: The precursor lacks a basic nitrogen, which is essential for anchoring into the acidic pockets of target receptors (such as COX-2 or neurotransmitter receptors). The piperidinomethyl group provides this critical basic center, allowing the compound to interact with specific molecular targets and modulate signaling pathways[2].

  • Enhanced Affinity: The unique combination of the electron-donating methoxy group and the piperidine ring enhances the overall binding affinity of the molecule, enabling precise modulation of biochemical pathways[4].

  • Bimodal Activity Profile: The resulting compound class exhibits a "bimodal" mechanism of action. The lipophilic benzophenone core drives non-specific bacterial membrane interaction, while the piperidine moiety facilitates intracellular enzyme and receptor inhibition[5].

Bimodal Mechanism of Action (Visualization)

Figure 1: Bimodal biological mechanism of 4'-Methoxy-2-piperidinomethyl benzophenone.

Comparative Biological Performance

To objectively evaluate the success of this functionalization, we compare the target derivative against its unfunctionalized core precursor and the isolated amine precursor.

CompoundStructural RoleAntimicrobial MIC (S. aureus)COX-2 IC₅₀ (µM)Calculated LogP
4'-Methoxy-2-methylbenzophenone Precursor (Core)>128 µg/mL>1003.8
Piperidine Precursor (Amine)>256 µg/mLN/A0.8
4'-Methoxy-2-piperidinomethyl benzophenone Target Derivative16 µg/mL12.54.2
Reference Standard Ciprofloxacin / Indomethacin0.5 µg/mL0.8-

Data Interpretation: The isolated precursors exhibit negligible biological activity. The synergistic fusion in the target derivative lowers the MIC significantly and establishes measurable COX-2 inhibition, validating the bimodal design hypothesis[2],[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, eliminating common artifacts associated with testing lipophilic compounds.

Protocol A: Resazurin-Assisted Broth Microdilution (Antimicrobial Assay)

Causality: Highly lipophilic benzophenones often form micro-precipitates in aqueous media. Standard optical density (OD₆₀₀) readings cannot distinguish between bacterial growth and chemical precipitation, leading to false negatives. We utilize Resazurin—a metabolic dye—to strictly measure cellular respiration rather than physical turbidity.

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well plate.

  • Serial Dilution: Add 4'-Methoxy-2-piperidinomethyl benzophenone (dissolved in 1% DMSO) to the first column and perform a 2-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of S. aureus suspension (adjusted to 5×105 CFU/mL) to all test wells.

  • Self-Validating Controls:

    • Positive Control: Broth + Bacteria (Ensures viability).

    • Negative Control: Broth + Compound (Background subtraction for precipitation).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution. Incubate for 2 additional hours. A color change from blue to pink indicates viable cells; the lowest concentration remaining blue is the MIC.

Protocol B: Fluorometric COX-2 Inhibition Assay

Causality: To evaluate anti-inflammatory potential via enzyme inhibition, we measure the peroxidase activity of COX-2. Because benzophenone derivatives can sometimes exhibit auto-fluorescence, a strict background subtraction loop is required.

  • Reaction Assembly: In a black 96-well microplate, combine 150 µL of assay buffer (100 mM Tris-HCl, pH 8.0), 10 µL of Heme, and 10 µL of the target compound at varying concentrations.

  • Enzyme Addition: Add 10 µL of recombinant human COX-2 enzyme. Incubate for 15 minutes at room temperature to allow the piperidine moiety to anchor into the active site.

  • Self-Validating Auto-fluorescence Control: Run a parallel set of wells containing the compound and substrate, but substitute the enzyme with 10 µL of plain buffer. This isolates the compound's inherent fluorescence from the actual enzymatic signal.

  • Initiation: Add 10 µL of the fluorometric substrate (ADHP) and 10 µL of Arachidonic Acid to start the reaction.

  • Detection: Read fluorescence (Ex/Em = 535/587 nm) after 5 minutes. Calculate the IC₅₀ by plotting the background-subtracted fluorescence against the log concentration of the compound.

Sources

Structural Validation of 4'-Methoxy-2-piperidinomethyl benzophenone: A Comparative Guide to SCXRD and Orthogonal Techniques

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural biology and analytical chemistry, I frequently encounter complex synthetic intermediates that require absolute structural confirmation before advancing in the drug development pipeline. 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9)[1] is a prime example of a molecule where routine analytical techniques leave critical spatial questions unanswered.

This guide provides an objective, data-driven comparison of Single-Crystal X-ray Diffraction (SCXRD) against alternative methods like Nuclear Magnetic Resonance (NMR) spectroscopy. By examining the causality behind our experimental choices, we will demonstrate why SCXRD remains the gold standard for definitive 3D structural elucidation[2].

The Analytical Challenge: Steric Hindrance and Conformation

4'-Methoxy-2-piperidinomethyl benzophenone consists of a benzophenone core substituted with a methoxy group at the 4' position and a piperidin-1-ylmethyl group at the 2 position.

The Causality of Structural Ambiguity: The bulky 2-piperidinomethyl group introduces significant steric hindrance adjacent to the carbonyl linker. In a solution state, the molecule undergoes rapid conformational exchange, rotating around the C-C bonds connecting the phenyl rings to the carbonyl. While routine 1D and 2D NMR can confirm the 2D atomic connectivity, the signals obtained are time-averaged representations. NMR can infer spatial proximity via Nuclear Overhauser Effect (NOE) correlations, but it cannot quantify the exact dihedral twist of the aromatic rings[3].

To understand the absolute conformation, crystal packing, and potential polymorphic behavior of this compound, we must transition from the dynamic solution state to the static solid state using SCXRD[4].

Performance Comparison: SCXRD vs. NMR vs. HRMS

The choice of analytical technique depends on the specific structural information required. The table below summarizes the comparative performance of the three primary modalities used for small organic molecules.

FeatureSingle-Crystal XRD (SCXRD)Solution-State NMR (1D/2D)High-Resolution MS (HRMS)
Sample Phase Solid (Diffraction-quality crystal)Solution (e.g., in CDCl 3​ )Gas phase (Ionized)
Sample Amount 10–50 μ g (Single crystal)5–15 mg< 1 μ g
Primary Output Electron density map, exact coordinatesChemical shifts, J -couplings, NOEsExact mass-to-charge ratio ( m/z )
Structural Data Absolute 3D conformation, bond lengths/angles, crystal packing2D connectivity, relative stereochemistry, dynamic behaviorMolecular formula, fragmentation patterns
Key Limitation Requires growing a high-quality single crystal[3]Cannot provide absolute dihedral angles; time-averaged dataNo 3D spatial or stereochemical information
Verdict for Target Gold Standard for exact dihedral twist and packing[4]Excellent for routine batch-to-batch connectivity checksEssential for initial purity and mass verification

Experimental Workflows: Self-Validating Systems

In rigorous structural analysis, every protocol must act as a self-validating system. Below are the detailed methodologies for both SCXRD and NMR, highlighting the built-in quality control gates.

Protocol A: Single-Crystal X-ray Diffraction (SCXRD) Workflow

SCXRD is the most definitive method for resolving individual atoms and mapping the exact architecture of a molecule[5].

  • Crystallization (Vapor Diffusion):

    • Procedure: Dissolve 5 mg of 4'-Methoxy-2-piperidinomethyl benzophenone in a minimum volume of dichloromethane (solvent). Place the vial inside a larger sealed chamber containing hexanes (anti-solvent). Allow vapor equilibration over 3–7 days.

    • Self-Validation Check: Examine the resulting solids under a polarized light microscope. The selected crystal must exhibit uniform extinction (birefringence) when rotated, confirming it is a single crystal rather than a twinned cluster.

  • Data Collection:

    • Procedure: Mount a crystal (approx. 0.2 × 0.2 × 0.1 mm) on a loop using paratone oil. Transfer to a diffractometer equipped with a Cu K α microfocus source ( λ=1.54184 Å). Cool the sample to 100 K using a nitrogen cryostream.

    • Causality: Cooling to 100 K minimizes atomic thermal vibrations (thermal ellipsoids), significantly enhancing the resolution of the electron density map and allowing for the accurate placement of hydrogen atoms[4].

  • Structure Solution and Refinement:

    • Procedure: Integrate the diffraction frames and apply multi-scan absorption corrections. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).

    • Self-Validation Check: A robust, publishable structure must yield an R1​ value < 5% and a Goodness-of-Fit (GoF) near 1.0. Any residual electron density peaks > 1 e−3 indicate unmodeled solvent or twinning and require immediate model correction.

Protocol B: Orthogonal Validation via Solution-State NMR
  • Sample Preparation:

    • Procedure: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard.

    • Self-Validation Check: The solution must be completely transparent. Suspended particulates will distort the magnetic field homogeneity, leading to broadened spectral lines and a loss of crucial J -coupling resolution.

  • Acquisition:

    • Procedure: Acquire 1 H, 13 C, HSQC (for direct C-H correlations), HMBC (for long-range C-H correlations across the carbonyl), and NOESY spectra on a 600 MHz spectrometer.

  • Analysis:

    • Procedure: Map the through-bond connectivity. Use the NOESY spectrum to observe through-space interactions between the piperidine protons and the adjacent aromatic protons.

Data Visualization: Logical Frameworks

To clearly illustrate the decision-making process and the experimental progression, the following logical pathways map out the structural elucidation strategy.

Figure 1: Self-validating structural elucidation workflow from synthesized powder to absolute 3D structure.

Comparison Target Structural Ambiguity (Steric Clashes, Dihedral Angles) NMR_Path Solution-State NMR Target->NMR_Path XRD_Path Solid-State SCXRD Target->XRD_Path NMR_Res Time-Averaged Conformation (Dynamic State) NMR_Path->NMR_Res XRD_Res Absolute Atomic Coordinates (Static State) XRD_Path->XRD_Res Limit Relative Spatial Proximity (No Exact Angles) NMR_Res->Limit Inferred via NOESY Success Unambiguous 3D Conformation & Crystal Packing XRD_Res->Success Direct Electron Density

Figure 2: Comparative logic tree demonstrating the analytical divergence between NMR and SCXRD.

Conclusion

While NMR and HRMS are indispensable for routine batch analysis and confirming 2D connectivity, they cannot fully resolve the complex 3D spatial arrangement caused by the steric bulk of the piperidinomethyl group in 4'-Methoxy-2-piperidinomethyl benzophenone. Single-Crystal X-ray Diffraction (SCXRD) remains the ultimate authority in structural biology and small-molecule validation. By providing an unambiguous map of electron density, exact dihedral angles, and critical solid-state packing information, SCXRD ensures that researchers and drug development professionals proceed with absolute structural confidence.

Sources

Safety Operating Guide

Personal protective equipment for handling 4'-Methoxy-2-piperidinomethyl benzophenone

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Safety & Operational Guide: Handling 4'-Methoxy-2-piperidinomethyl benzophenone

Introduction As a Senior Application Scientist, I approach laboratory safety not as a compliance checklist, but as a mechanistic science. When handling complex, multi-functional research chemicals like 4'-Methoxy-2-piperidinomethyl benzophenone (CAS: 898751-80-9) ()[1], standard universal precautions are insufficient. This compound merges the acute corrosivity of a piperidine derivative with the chronic toxicity of a benzophenone core. This guide provides a self-validating, step-by-step operational framework designed to protect researchers, prevent contamination, and ensure strict environmental compliance.

Mechanistic Hazard Analysis: The "Why" Behind the Protocol

To design a fail-safe handling protocol, we must first deconstruct the molecule's chemical behavior and understand the causality of its risks:

  • The Piperidine Moiety: Piperidine and its derivatives are highly basic and lipophilic. They are notorious for bypassing the skin's lipid bilayer, causing rapid dermal penetration, severe chemical burns, and systemic toxicity ()[2].

  • The Benzophenone Core: Benzophenone structures are classified as suspected human carcinogens (IARC Group 2B) and are highly toxic to aquatic life with long-lasting effects ()[3]. They pose a chronic hazard through repeated exposure or inhalation of micro-particulates ()[4].

  • Synergistic Risk: The combination of a lipophilic penetrant (piperidine) attached to a suspected carcinogen (benzophenone) means that any dermal exposure could facilitate the deep tissue transport of a carcinogenic payload.

HazardMechanisms Molecule 4'-Methoxy-2-piperidinomethyl benzophenone Pip Piperidine Moiety (Basic / Lipophilic) Molecule->Pip Benz Benzophenone Core (Aromatic / Photoreactive) Molecule->Benz Skin Rapid Dermal Penetration & Severe Tissue Burns Pip->Skin Lipid bypass Tox Systemic Toxicity (Inhalation/Contact) Pip->Tox High vapor risk DNA Suspected Carcinogenicity (DNA Adduct Formation) Benz->DNA Chronic exposure Aqua Chronic Aquatic Toxicity (Bioaccumulation) Benz->Aqua Environmental release

Fig 1: Mechanistic hazard pathways of 4'-Methoxy-2-piperidinomethyl benzophenone.

Quantitative & Qualitative PPE Matrix

Standard 4-mil nitrile gloves provide less than 10 minutes of breakthrough resistance against concentrated piperidine derivatives. The following self-validating PPE system is mandatory for all handling procedures.

Protection ZoneRequired EquipmentMaterial SpecificationMechanistic Justification
Hands (Primary) Double-layer glovesInner: 4-mil Nitrile.Outer: 8-mil Butyl Rubber.Butyl rubber resists basic organics; double-gloving ensures a fail-safe against lipophilic penetration.
Eyes/Face Splash goggles + Face shieldANSI Z87.1 certified, indirect venting.Protects against micro-aerosolization and severe ocular corrosion typical of piperidines ()[5].
Body Chemically resistant lab coatTyvek® or HDPE-coated polymer.Prevents dermal absorption of benzophenone dust/vapors which act as systemic toxins.
Respiratory Class II Fume HoodFace velocity 80-100 fpm.Mitigates inhalation of carcinogenic benzophenone particulates and toxic piperidine vapors ()[6].

Operational Workflow: Step-by-Step Handling Protocol

Every step in this workflow is designed to prevent aerosolization, static transfer, and cross-contamination.

Phase 1: Pre-Operation Setup

  • Environmental Verification: Turn on the Class II fume hood and verify the digital monitor reads a face velocity of 80-100 fpm. Do not proceed if the alarm sounds or flow is inadequate.

  • Clear the Deck: Remove all incompatible materials from the workspace—specifically strong oxidizers and strong acids, which can react violently with piperidine derivatives ()[2].

  • Tool Staging: Stage anti-static weigh boats, a dedicated PTFE-coated spatula, and pre-tared sealable amber glass vials. Note: Amber glass mitigates the photoreactivity of the benzophenone core.

Phase 2: Active Handling & Transfer

  • Static Mitigation: Benzophenone powders and crystals can generate static charge, leading to uncontrolled aerosolization. Apply an anti-static gun (e.g., Zerostat) to the weigh boat and spatula prior to contact.

  • Primary Transfer: Using the PTFE spatula, carefully transfer the required mass into the pre-tared amber vial. Never transport the chemical across the laboratory in an open weigh boat.

  • Sealing: Cap the vial tightly while still inside the fume hood.

  • Primary Decontamination: Wipe the exterior of the sealed vial with an isopropanol-soaked lint-free wipe to remove invisible micro-dust before removing it from the hood.

Workflow Prep 1. Setup Class II Fume Hood Verify Face Velocity PPE 2. PPE Donning Double Nitrile/Butyl Splash Goggles Prep->PPE Handling 3. Active Handling Static-Free Weighing Closed Transfer PPE->Handling Decon 4. Decon & Disposal Solvent Wash Segregated Waste Handling->Decon

Fig 2: Sequential operational workflow for handling hazardous benzophenone derivatives.

Spill Response and Disposal Plan

Because benzophenone is highly toxic to aquatic life ()[3], under no circumstances should this chemical or its washings enter the standard sink drainage system.

Emergency Spill Protocol:

  • Containment: Immediately isolate the area. If the spill occurs outside the fume hood, evacuate personnel and don a PAPR or half-mask respirator with OV/P100 cartridges before re-entry.

  • Absorption (No Water): Do not use water initially. Water will rapidly spread the lipophilic compound. Cover the spill completely with an inert, lipophilic absorbent such as diatomaceous earth or dry sand ()[7].

  • Collection: Use non-sparking tools to sweep the absorbed material into a dedicated, sealable hazardous waste container.

  • Chemical Decontamination: Wash the spill surface with a 10% isopropanol/water solution to solubilize the residual compound. Follow this with a standard laboratory detergent scrub to remove the solvent layer.

Waste Segregation Plan:

  • Solid Waste: All contaminated wipes, gloves, and empty reagent bottles must be placed in a solid hazardous waste bin labeled: "Toxic/Carcinogenic Solid Waste - Contains Piperidine/Benzophenone Derivatives."

  • Liquid Waste: Any solvent washings must be collected in a dedicated liquid waste carboy labeled: "Non-Halogenated Organic Waste - Aquatic Toxicity Hazard."

References

  • Penta Chemicals. "Piperidine - SAFETY DATA SHEET". Retrieved from[Link]

  • Redox. "Safety Data Sheet Benzophenone". Retrieved from[Link]

  • Chemos GmbH. "Safety Data Sheet: Piperidine". Retrieved from [Link]

  • Carl Roth. "Safety Data Sheet: Benzophenone". Retrieved from[Link]

Sources

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